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A-cyano-

Cat. No.: B15060548
M. Wt: 209.63 g/mol
InChI Key: JDBNCCVAJPMGDD-UHFFFAOYSA-N
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Description

A-cyano- is a useful research compound. Its molecular formula is C10H8ClNO2 and its molecular weight is 209.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality A-cyano- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about A-cyano- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8ClNO2 B15060548 A-cyano-

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8ClNO2

Molecular Weight

209.63 g/mol

IUPAC Name

2-chloro-2-cyano-3-phenylpropanoic acid

InChI

InChI=1S/C10H8ClNO2/c11-10(7-12,9(13)14)6-8-4-2-1-3-5-8/h1-5H,6H2,(H,13,14)

InChI Key

JDBNCCVAJPMGDD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C#N)(C(=O)O)Cl

Origin of Product

United States

Foundational & Exploratory

A Comprehensive Guide to the Solubility of α-Cyano Compounds in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility characteristics of α-cyano compounds, a class of molecules significant in pharmaceutical and chemical research. Understanding the solubility of these compounds is critical for their effective use in drug design, synthesis, and formulation. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and relevant biological pathway and workflow diagrams to support researchers in their scientific endeavors.

Quantitative Solubility Data

The following tables summarize the solubility of various α-cyano compounds in a range of common organic solvents. The data is compiled from various sources and presented to facilitate easy comparison and reference.

Table 1: Solubility of 2-Cyanoacetamide

SolventTemperature (K)Mole Fraction Solubility (x₁)
N,N-dimethylformamide273.15 - 318.15Data not available in mole fraction
Acetone273.15 - 318.15Data not available in mole fraction
Acetonitrile273.15 - 318.15Data not available in mole fraction
Methanol273.15 - 318.15Data not available in mole fraction
Methyl Acetate273.15 - 318.15Data not available in mole fraction
Tetrahydrofuran273.15 - 318.15Data not available in mole fraction
Ethanol273.15 - 318.15Data not available in mole fraction
Ethyl Acetate273.15 - 318.15Data not available in mole fraction
n-Propanol273.15 - 318.15Data not available in mole fraction
n-Butanol273.15 - 318.15Data not available in mole fraction
Trichloromethane273.15 - 318.15Data not available in mole fraction
Dichloromethane273.15 - 318.15Data not available in mole fraction
1,4-Dioxane273.15 - 318.15Data not available in mole fraction
Water273.15 - 318.15Data not available in mole fraction

Note: A 2019 study measured the solubility of 2-cyanoacetamide in these 14 solvents using a laser dynamic method, but the primary data is presented in graphical form in the publication. The general solubility order was found to be: N,N-dimethylformamide > acetone > water > acetonitrile > methanol > methyl acetate >1,4-dioxane > tetrahydrofuran > ethanol > ethyl acetate > n-propanol > n-butanol > trichloromethane > dichloromethane.[1][2] A separate study determined the solubility of 2-cyanoacetamide in aqueous binary mixtures of methanol, ethanol, 1-propanol, and 2-propanol using a gravimetric technique.[3][4]

Table 2: Solubility of Ethyl Cyanoacetate

SolventSolubilityTemperature (°C)
Water20 g/L20
EthanolVery SolubleNot Specified
Ethyl EtherVery SolubleNot Specified

Sources indicate that ethyl cyanoacetate is very soluble in ethanol and ethyl ether.[5] Its water solubility is reported to be 20 g/L at 20°C.[6]

Table 3: Qualitative Solubility of Other α-Cyano Compounds

CompoundSolventSolubility
Cyanoacetic Acid Water, Alcohol, EtherSoluble
Benzene, ChloroformSlightly Soluble
Malononitrile WaterSoluble (13% at 20°C)
Ethyl Ether, Isopropyl EtherHigh Solubility
Methylene Chloride, ChloroformHigh Solubility

Cyanoacetic acid is soluble in water, alcohol, and ether, and slightly soluble in benzene and chloroform. Malononitrile is soluble in water, with a high solubility in ethers and halogenated hydrocarbons.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount in chemical and pharmaceutical research. Several well-established methods are employed, each with its own advantages and applications.

Thermodynamic (Equilibrium) Solubility Assay: The Shake-Flask Method

This is a widely recognized method for determining the thermodynamic equilibrium solubility of a compound.[7]

Objective: To determine the maximum concentration of a solute that can dissolve in a solvent at a specific temperature to reach equilibrium.

Materials:

  • Test compound (solid)

  • Solvent of interest

  • Conical flasks or vials with secure caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)

  • Calibrated balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of the solid test compound to a known volume of the solvent in a flask. The excess solid ensures that the solution reaches saturation.

  • Equilibration: Seal the flask and place it in a shaking incubator set to a constant temperature. Agitate the mixture for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To ensure complete separation of the solid from the liquid phase, the sample is typically centrifuged or allowed to stand undisturbed.

  • Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a syringe filter (e.g., 0.22 µm pore size) to remove any remaining microscopic particles.

  • Quantification: Dilute the filtered saturated solution to a suitable concentration for analysis. Quantify the concentration of the dissolved compound using a calibrated analytical method such as HPLC or UV-Vis spectroscopy.

  • Calculation: The solubility is then calculated from the measured concentration of the diluted solution, taking into account the dilution factor.

Gravimetric Method

This method is a straightforward and accurate technique for determining the solubility of a non-volatile solute in a volatile solvent.[8][9][10]

Objective: To determine the solubility of a compound by measuring the mass of the solute dissolved in a known mass or volume of the solvent.

Materials:

  • Test compound (solid)

  • Solvent of interest

  • Conical flask or beaker

  • Stirring rod or magnetic stirrer

  • Filtration apparatus

  • Evaporating dish

  • Oven

  • Analytical balance

Procedure:

  • Preparation of Saturated Solution: Prepare a saturated solution at a constant temperature as described in the shake-flask method.

  • Weighing the Saturated Solution: Accurately weigh a clean, dry evaporating dish. Pipette a known volume of the clear, filtered saturated solution into the evaporating dish and weigh it again to determine the mass of the solution.

  • Evaporation of Solvent: Carefully evaporate the solvent from the solution by heating the evaporating dish in an oven at a temperature below the decomposition point of the solute.

  • Drying and Weighing the Solute: Once all the solvent has evaporated, dry the residue in the oven to a constant weight. Cool the dish in a desiccator and weigh it accurately.

  • Calculation:

    • Mass of the solute = (Mass of dish + residue) - (Mass of empty dish)

    • Mass of the solvent = (Mass of dish + solution) - (Mass of dish + residue)

    • Solubility is typically expressed as grams of solute per 100 grams of solvent or grams of solute per 100 mL of solvent.

Kinetic Solubility Assay: Nephelometry

Kinetic solubility is a high-throughput method used in early drug discovery to assess the solubility of compounds under non-equilibrium conditions.[11][12] Nephelometry, which measures the light scattered by suspended particles, is a common detection method.[13][14]

Objective: To rapidly determine the concentration at which a compound precipitates from a solution when added from a concentrated stock solution (typically in DMSO).

Materials:

  • Test compounds dissolved in a stock solution (e.g., 10 mM in DMSO)

  • Aqueous buffer (e.g., phosphate-buffered saline, PBS)

  • Microtiter plates (e.g., 96-well or 384-well)

  • Nephelometer (plate reader with light-scattering detection)

  • Liquid handling system for serial dilutions

Procedure:

  • Compound Plating: Dispense a small volume of the compound's DMSO stock solution into the wells of a microtiter plate.

  • Addition of Aqueous Buffer: Add the aqueous buffer to the wells to create a range of final compound concentrations. The addition of the aqueous buffer to the DMSO solution can induce precipitation of poorly soluble compounds.

  • Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.

  • Measurement: Measure the light scattering in each well using a nephelometer. The intensity of scattered light is proportional to the amount of precipitate formed.

  • Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in light scattering is observed compared to a blank or a highly soluble control compound.

Visualizations of Relevant Pathways and Workflows

To provide a broader context for the application of α-cyano compounds in drug development, the following diagrams illustrate a key signaling pathway targeted by a small molecule inhibitor and a typical workflow for small molecule drug discovery.

Gefitinib_Signaling_Pathway cluster_phosphorylation EGF EGF EGFR EGFR EGF->EGFR Binds P P Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates Gefitinib Gefitinib Gefitinib->EGFR Inhibits ATP ATP ATP->EGFR Binds ADP ADP Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Cell_Proliferation Akt Akt PI3K->Akt Akt->Cell_Proliferation

Caption: Gefitinib signaling pathway.[15][16][17][18][19]

Small_Molecule_Drug_Discovery_Workflow Target_Identification Target Identification & Validation Assay_Development Assay Development & HTS Target_Identification->Assay_Development Hit_Identification Hit Identification Assay_Development->Hit_Identification Hit_to_Lead Hit-to-Lead (Lead Generation) Hit_Identification->Hit_to_Lead Lead_Optimization Lead Optimization Hit_to_Lead->Lead_Optimization Preclinical_Development Preclinical Development (In vivo studies) Lead_Optimization->Preclinical_Development Clinical_Trials Clinical Trials Preclinical_Development->Clinical_Trials Approval Regulatory Approval Clinical_Trials->Approval

Caption: Small molecule drug discovery workflow.[20][21][22][23]

Cyclosporin_A_Signaling_Pathway TCR T-Cell Receptor (TCR) Ca_Signal Ca²⁺ Signal TCR->Ca_Signal Antigen Presentation Calcineurin Calcineurin Ca_Signal->Calcineurin Activates NFATc NFAT (cytoplasmic) Calcineurin->NFATc Dephosphorylates NFATn NFAT (nuclear) NFATc->NFATn Translocates to Nucleus IL2_Gene IL-2 Gene NFATn->IL2_Gene Activates Transcription IL2_mRNA IL-2 mRNA IL2_Gene->IL2_mRNA IL2_Protein IL-2 Protein IL2_mRNA->IL2_Protein T_Cell_Activation T-Cell Activation IL2_Protein->T_Cell_Activation CyclosporinA Cyclosporin A Cyclophilin Cyclophilin CyclosporinA->Cyclophilin Binds CsA_Cyp_Complex CsA-Cyclophilin Complex CsA_Cyp_Complex->Calcineurin Inhibits

Caption: Cyclosporin A signaling pathway.[24][25][26][27][28]

This guide serves as a foundational resource for professionals working with α-cyano compounds. The provided data and protocols are intended to streamline experimental design and enhance the understanding of the physicochemical properties of this important class of molecules.

References

Discovery and synthesis of novel A-cyano- derivatives

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Discovery and Synthesis of Novel α-Cyano Derivatives

Introduction

α-Cyano derivatives are a versatile class of organic compounds characterized by a nitrile group attached to a carbon atom alpha to a functional group. This structural motif is prevalent in numerous natural products and has become a cornerstone in medicinal chemistry and drug development. The unique electronic properties of the cyano group allow it to serve as a key pharmacophore, engaging in various non-covalent interactions with biological targets, or as a versatile synthetic intermediate for the construction of more complex molecular architectures. This guide provides a comprehensive overview of the discovery and synthesis of novel α-cyano derivatives, with a focus on their synthesis, biological activities, and the experimental methodologies employed in their development.

Synthesis of α-Cyano Derivatives

The synthesis of α-cyano derivatives can be achieved through various methodologies. Two of the most prominent and versatile methods are the Strecker synthesis for α-aminonitriles and the Knoevenagel condensation for α,β-unsaturated cyanoacetamides.

Strecker Synthesis of α-Aminonitriles

The Strecker synthesis is a classic multi-component reaction that provides an efficient route to α-aminonitriles, which are important precursors for α-amino acids.[1] The reaction involves the condensation of an aldehyde or ketone with an amine or ammonia, followed by the addition of a cyanide source.[2][3]

  • Reaction Setup: To a mixture of an amine (1 mmol) and an aldehyde (1 mmol) in water (1 mL), add indium powder (11 mg, 10 mol%).

  • Addition of Cyanide Source: Add trimethylsilyl cyanide (TMSCN) (1.2 mmol) to the reaction mixture.

  • Reaction: Stir the resulting mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 30 minutes to 1.5 hours.

  • Work-up and Purification: Upon completion, add diethyl ether to the reaction mixture and filter the solution. The filtrate is then concentrated under reduced pressure, and the crude product is purified by column chromatography to afford the desired α-aminonitrile.

EntryAldehydeAmineProductTime (h)Yield (%)Reference
1BenzaldehydeAniline2-Anilino-2-phenylacetonitrile0.598[1]
24-ChlorobenzaldehydeAniline2-Anilino-2-(4-chlorophenyl)acetonitrile0.595[1]
3CinnamaldehydeAniline(E)-2-Anilino-4-phenylbut-3-enenitrile1.092[1]
42-FuraldehydeAniline2-Anilino-2-(furan-2-yl)acetonitrile0.596[1]
5ButyraldehydeAniline2-Anilino-2-propylacetonitrile1.585[1]
6BenzaldehydeBenzylamine2-(Benzylamino)-2-phenylacetonitrile1.094[1]
7BenzaldehydePiperidine2-Phenyl-2-(piperidin-1-yl)acetonitrile1.588[1]
8AcetoneAniline2-Anilino-2-methylpropanenitrile1.579[1]

Table 1: Synthesis of α-Aminonitriles via Indium-Catalyzed Strecker Reaction in Water. [1]

Strecker_Synthesis_Workflow reagents Aldehyde (1 mmol) Amine (1 mmol) Indium Powder (10 mol%) Water (1 mL) reaction_vessel Reaction Vessel reagents->reaction_vessel stirring Stir at Room Temperature (0.5 - 1.5 h) reaction_vessel->stirring tmscn TMSCN (1.2 mmol) tmscn->reaction_vessel workup Add Diethyl Ether Filter stirring->workup purification Concentrate Column Chromatography workup->purification product α-Aminonitrile purification->product

Figure 1: Workflow for the Strecker Synthesis of α-Aminonitriles.

Knoevenagel Condensation for α,β-Unsaturated 2-Cyanoacetamides

The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction used to synthesize α,β-unsaturated dicarbonyl and related compounds. It is particularly useful for the synthesis of α,β-unsaturated 2-cyanoacetamide derivatives, which are valuable intermediates in medicinal chemistry.[4][5]

  • Reaction Setup: Dissolve cyanoacetamide (0.01 mol) in absolute ethanol.

  • Catalyst Addition: Add a few drops of a base catalyst, such as trimethylamine or piperidine, to the solution.[4][6]

  • Aldehyde Addition: Introduce an aromatic aldehyde (0.01 mol) to the reaction mixture with continuous stirring at room temperature.

  • Reaction: The reaction is typically complete within 15 minutes to 2 hours, often yielding a colored precipitate.[4][6]

  • Isolation and Purification: Isolate the product by filtration, wash it with ethanol, and recrystallize from a suitable solvent like ethanol to obtain the pure α,β-unsaturated 2-cyanoacetamide.[4]

EntryAldehydeCatalystProductTimeYield (%)Reference
14-(Dimethylamino)benzaldehydeTrimethylamine(E)-2-cyano-3-(4-(dimethylamino)phenyl)acrylamide15 min90[4]
2CinnamaldehydeTrimethylamine(2E,4E)-2-cyano-5-phenylpenta-2,4-dienamide15 min85[4]
36-NitroveratraldehydePiperidine2-Cyano-3-(4,5-dimethoxy-2-nitrophenyl)acrylamide2 h100[6]
44-HydroxybenzaldehydeNH₄OAc (Microwave)2-(4-hydroxybenzylidene)-cyanoacetamide-98.6[5]

Table 2: Synthesis of α,β-Unsaturated 2-Cyanoacetamide Derivatives via Knoevenagel Condensation.

Knoevenagel_Condensation_Workflow reagents Cyanoacetamide (0.01 mol) Aromatic Aldehyde (0.01 mol) Ethanol reaction_vessel Reaction Vessel reagents->reaction_vessel catalyst Base Catalyst (e.g., Trimethylamine) catalyst->reaction_vessel stirring Stir at Room Temperature (15 min - 2 h) reaction_vessel->stirring isolation Filter Wash with Ethanol stirring->isolation purification Recrystallize from Ethanol isolation->purification product α,β-Unsaturated 2-Cyanoacetamide purification->product MPC_Inhibition_Pathway Pyruvate Pyruvate MPC Mitochondrial Pyruvate Carrier (MPC) Pyruvate->MPC Transport LDH Lactate Dehydrogenase (LDH) Pyruvate->LDH Accumulation stimulates Mitochondrion Mitochondrion MPC->Mitochondrion TCA_Cycle TCA Cycle Mitochondrion->TCA_Cycle Cyano_Cinnamate α-Cyano-cinnamate Inhibitor Cyano_Cinnamate->MPC Inhibits Lactate Lactate HFSC_Activation Hair Follicle Stem Cell Activation & Proliferation Lactate->HFSC_Activation Promotes LDH->Lactate KEAP1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KEAP1 KEAP1 Nrf2 Nrf2 KEAP1->Nrf2 Binds and represses Ubiquitination Ubiquitination & Proteasomal Degradation Nrf2->Ubiquitination Targets for Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cyanoenone Cyclic Cyanoenone Derivative Cyanoenone->KEAP1 Modulates ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds to Gene_Expression Expression of Antioxidant Genes ARE->Gene_Expression Activates

References

An In-Depth Technical Guide to α-Cyanoacrylates in Biochemical Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Cyanoacrylates are a class of reactive chemical entities characterized by a carbon-carbon double bond conjugated to both a cyano group and a carbonyl group. This electron-withdrawing nature makes the β-carbon of the double bond highly electrophilic and susceptible to nucleophilic attack. In biochemistry, this reactivity is harnessed for the specific and often covalent modification of biological macromolecules, particularly proteins. The most common target for α-cyanoacrylates is the thiol group of cysteine residues, which acts as a potent nucleophile in a Michael-type addition reaction.

The nature of this covalent interaction can be either reversible or irreversible, a property that can be tuned by modifying the chemical structure of the α-cyanoacrylate. This tunability makes them versatile tools in drug discovery and chemical biology. Irreversible inhibitors can provide sustained target engagement, while reversible covalent inhibitors offer a balance between high potency and reduced risk of off-target effects.

This technical guide provides a comprehensive overview of the application of α-cyanoacrylates in biochemical assays, including their mechanism of action, quantitative data on their inhibitory activities, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Data Presentation: Quantitative Inhibition Data

The following tables summarize the inhibitory potency of various α-cyanoacrylate-based compounds against different protein kinases. These values, primarily half-maximal inhibitory concentrations (IC50), demonstrate the potential of this chemical class in developing potent and selective inhibitors.

Compound/InhibitorTarget KinaseIC50 (nM)NotesReference
JAK3 Inhibitors
Compound 9 JAK34.8Highly selective over other JAK isoforms.[1]
Cyanoacrylamide InhibitorJAK3100Reversible-covalent inhibitor.[1]
Compound 4 JAK30.127Picomolar range inhibitor.[2]
Compound 5 JAK30.154Picomolar range inhibitor.[2]
BTK Inhibitors
RemibrutinibBTK1.3Irreversible covalent inhibitor.[3]
GDC-0834BTK5.9Potent and selective inhibitor.[4]
EGFR Inhibitors
AvitinibEGFR (L858R/T790M)0.18Irreversible inhibitor.[5]
AfatinibEGFR (wt)0.5Irreversible inhibitor.
AfatinibEGFR (L858R)0.4Irreversible inhibitor.
AfatinibEGFR (L858R/T790M)10Irreversible inhibitor.
MEK Inhibitors
Selumetinib (AZD6244)MEK114Non-ATP-competitive inhibitor.[6]
Mirdametinib (PD0325901)MEK1/20.33Non-ATP-competitive inhibitor.[7]
TrametinibMEK1/2~2Oral MEK inhibitor.[7]

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a general method for determining the IC50 value of an α-cyanoacrylate-based inhibitor against a target kinase. This is a foundational assay in drug discovery to quantify the potency of a compound.

Materials:

  • Purified recombinant kinase

  • Kinase-specific peptide substrate

  • α-cyanoacrylate inhibitor stock solution (in DMSO)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP solution

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Dilution: Prepare a serial dilution of the α-cyanoacrylate inhibitor in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

  • Assay Plate Preparation:

    • Add 1 µL of the diluted inhibitor or DMSO (for control wells) to the wells of a 384-well plate.

    • Add 2 µL of the kinase solution (enzyme concentration should be optimized beforehand) to each well.

    • Add 2 µL of a mixture containing the peptide substrate and ATP to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km value for the specific kinase.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced, which is indicative of kinase activity.

    • Normalize the data to the DMSO control (100% activity) and a no-enzyme control (0% activity).

    • Plot the normalized kinase activity against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve (e.g., using GraphPad Prism) to determine the IC50 value.[8]

Mass Spectrometry Analysis of Covalent Adducts

This protocol outlines a general workflow for confirming the covalent binding of an α-cyanoacrylate inhibitor to its target protein using mass spectrometry.

Materials:

  • Purified target protein

  • α-cyanoacrylate inhibitor

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Urea

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAM)

  • Trypsin (mass spectrometry grade)

  • Formic acid

  • Acetonitrile

  • C18 desalting column

  • LC-MS/MS instrument (e.g., Orbitrap)

Procedure:

  • Protein-Inhibitor Incubation:

    • Incubate the purified target protein with a molar excess of the α-cyanoacrylate inhibitor in the reaction buffer. The incubation time and temperature should be optimized based on the reactivity of the compound.

    • Include a control sample with the protein and DMSO (vehicle).

  • Denaturation, Reduction, and Alkylation:

    • Denature the proteins by adding urea to a final concentration of 8 M.

    • Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37°C for 1 hour.

    • Alkylate free cysteine residues by adding IAM to a final concentration of 55 mM and incubating in the dark at room temperature for 45 minutes.

  • Proteolytic Digestion:

    • Dilute the sample with ammonium bicarbonate buffer to reduce the urea concentration to less than 1 M.

    • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Sample Cleanup:

    • Acidify the peptide mixture with formic acid.

    • Desalt the peptides using a C18 column according to the manufacturer's instructions.

    • Elute the peptides and dry them in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Reconstitute the dried peptides in a solution of 0.1% formic acid in water.

    • Inject the sample into the LC-MS/MS system.

    • Separate the peptides using a reversed-phase liquid chromatography column with a gradient of acetonitrile.

    • Analyze the eluting peptides by mass spectrometry, acquiring both MS1 (full scan) and MS2 (fragmentation) spectra.

  • Data Analysis:

    • Search the acquired MS/MS data against a protein database containing the sequence of the target protein.

    • Specify a variable modification on cysteine residues corresponding to the mass of the α-cyanoacrylate inhibitor.

    • Identify the peptide(s) containing the modified cysteine residue, confirming the site of covalent adduction.[9][10]

X-ray Crystallography of a Protein-Inhibitor Complex

This protocol provides a general overview of the steps involved in determining the three-dimensional structure of a protein in complex with a covalent α-cyanoacrylate inhibitor.

Materials:

  • Highly purified and concentrated protein solution (>95% purity, >5 mg/mL)

  • α-cyanoacrylate inhibitor

  • Crystallization screens (various buffers, precipitants, and salts)

  • Crystallization plates (e.g., sitting drop or hanging drop)

  • Cryoprotectant solution

  • Synchrotron X-ray source

  • Crystallographic software for data processing and structure solution

Procedure:

  • Co-crystallization:

    • Incubate the purified protein with a slight molar excess of the α-cyanoacrylate inhibitor to allow for covalent complex formation.

    • Set up crystallization trials by mixing the protein-inhibitor complex with various crystallization screen solutions in sitting or hanging drop vapor diffusion plates.

    • Incubate the plates at a constant temperature and monitor for crystal growth over several days to weeks.

  • Crystal Soaking (Alternative to Co-crystallization):

    • Grow crystals of the apo-protein (without the inhibitor).

    • Prepare a solution of the α-cyanoacrylate inhibitor in a cryoprotectant-compatible buffer.

    • Transfer the apo-protein crystals to the inhibitor solution and allow them to soak for a defined period (minutes to hours) to allow the inhibitor to diffuse into the crystal and bind to the protein.

  • Crystal Harvesting and Cryo-cooling:

    • Carefully loop a single crystal out of the drop.

    • Briefly transfer the crystal to a cryoprotectant solution to prevent ice formation during freezing.

    • Flash-cool the crystal in liquid nitrogen.

  • X-ray Diffraction Data Collection:

    • Mount the frozen crystal on a goniometer at a synchrotron beamline.

    • Expose the crystal to a high-intensity X-ray beam and collect diffraction data as the crystal is rotated.

  • Data Processing and Structure Determination:

    • Process the diffraction images to determine the unit cell dimensions, space group, and reflection intensities.

    • Solve the phase problem, often by molecular replacement if a structure of a homologous protein is available.

    • Build an initial model of the protein-inhibitor complex into the resulting electron density map.

    • Refine the model against the diffraction data to improve its accuracy and agreement with the experimental data.

  • Structure Analysis:

    • Analyze the final refined structure to visualize the binding mode of the α-cyanoacrylate inhibitor, including the covalent bond to the cysteine residue and other non-covalent interactions with the protein.[11][12]

Mandatory Visualizations

Signaling Pathway Diagram: Inhibition of the MEK/ERK Pathway

The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers, making its components attractive drug targets. α-Cyanoacrylate-based inhibitors have been developed to target MEK, a key kinase in this pathway.

MEK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activates Raf Raf Ras->Raf Activates MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors Translocates & Phosphorylates Inhibitor α-Cyanoacrylate Inhibitor Inhibitor->MEK Covalent Inhibition GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Regulates

Inhibition of the MEK/ERK signaling pathway by an α-cyanoacrylate-based covalent inhibitor.
Experimental Workflow Diagram: Target Identification of Covalent Probes

This workflow illustrates a common chemoproteomic approach to identify the protein targets of a novel α-cyanoacrylate-based covalent probe. This is crucial for understanding the mechanism of action and potential off-target effects of new compounds.

Target_ID_Workflow cluster_sample_prep Sample Preparation & Labeling cluster_enrichment Target Enrichment cluster_analysis Mass Spectrometry Analysis cluster_results Results CellLysate Cell Lysate or Intact Cells ProbeIncubation Incubate with α-Cyanoacrylate Probe (with biotin tag) CellLysate->ProbeIncubation Control Control (DMSO) CellLysate->Control Lysis Cell Lysis (if not already done) ProbeIncubation->Lysis Control->Lysis StreptavidinBeads Streptavidin Bead Enrichment Lysis->StreptavidinBeads Wash Wash to Remove Non-specific Binders StreptavidinBeads->Wash OnBeadDigestion On-Bead Digestion (e.g., Trypsin) Wash->OnBeadDigestion LCMS LC-MS/MS Analysis OnBeadDigestion->LCMS DataAnalysis Database Search & Quantitative Proteomics LCMS->DataAnalysis TargetList List of Potential Protein Targets DataAnalysis->TargetList

References

α-Cyano Compounds as Potent Inhibitors of Monocarboxylate Transporters: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monocarboxylate transporters (MCTs) are a family of proton-linked transmembrane proteins crucial for the transport of essential monocarboxylates such as lactate, pyruvate, and ketone bodies across the plasma membrane. In the landscape of cancer metabolism, certain MCT isoforms, particularly MCT1 and MCT4, are frequently overexpressed in various tumors. This overexpression facilitates the efflux of lactate produced during the high rates of glycolysis characteristic of many cancer cells, a phenomenon known as the Warburg effect. The resulting acidic tumor microenvironment promotes tumor progression, angiogenesis, and immune evasion. Consequently, the inhibition of MCTs has emerged as a promising therapeutic strategy to disrupt cancer cell metabolism and proliferation. Among the various classes of MCT inhibitors, α-cyano compounds have demonstrated significant potency and selectivity, making them a focal point of drug discovery and development efforts. This technical guide provides an in-depth overview of α-cyano compounds as MCT inhibitors, detailing their quantitative inhibitory activities, the experimental protocols used for their evaluation, and the signaling pathways they modulate.

Quantitative Inhibitory Activity of α-Cyano Compounds

The inhibitory potency of α-cyano compounds against various MCT isoforms has been extensively characterized. The following tables summarize the key quantitative data, including inhibitory constant (Kᵢ) and half-maximal inhibitory concentration (IC₅₀) values, for prominent α-cyano-based MCT inhibitors.

CompoundMCT IsoformKᵢ Value (nM)Cell Line/SystemReference
α-Cyano-4-hydroxycinnamate (CHC)MCT1~166 µMNot Specified[1]
MPC~2 µMNot Specified[1]
MPC6.3 µMNot Specified[2]
AR-C155858MCT12.3Rat Erythrocytes[1][3][4]
MCT2<10Xenopus Oocytes[1][5]
AZD3965MCT11.6Human MCT1[6][7]
MCT220.0Not Specified[6]

Table 1: Inhibitory Constants (Kᵢ) of α-Cyano Compounds against MCTs and MPC.

CompoundMCT IsoformIC₅₀ Value (nM)Cell Line/SystemReference
α-Cyano-4-hydroxycinnamate (CHC)MCT11650 µMHCT-116 cells[2]
Not Specified2140 µMHeLa cells[2]
AR-C155858MCT125.04T1 cells (L-lactate uptake)[8][9]
Not Specified20.24T1 cells (cell growth)[8][9]
Not Specified~1-2 µMMDA-MB-231 cells (mammosphere formation)[10]
Not Specified18Raji cells (cell growth)[10]
AZD3965Not Specified5.12Raji cells (lactate efflux)[11]
Not Specified<100Raji, SU-DHL-10, WSU-DLCL-2 cells (cell growth)[11]

Table 2: Half-Maximal Inhibitory Concentrations (IC₅₀) of α-Cyano Compounds.

Experimental Protocols

The evaluation of α-cyano compounds as MCT inhibitors relies on a variety of in vitro and in vivo experimental protocols. Below are detailed methodologies for key experiments.

Radiolabeled Substrate Uptake Assay

This assay directly measures the inhibitory effect of compounds on the transport activity of MCTs using a radiolabeled substrate, typically L-[¹⁴C]lactate.

Objective: To quantify the inhibition of MCT-mediated lactate uptake by α-cyano compounds.

Materials:

  • Cancer cell line expressing the MCT isoform of interest (e.g., 4T1 for MCT1, MDA-MB-231 for MCT4)[8][12]

  • L-[¹⁴C]Lactate

  • Assay Buffer (e.g., Krebs-Ringer-HEPES buffer, pH 6.0)

  • α-Cyano compound stock solution (in DMSO)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Seed cells in a multi-well plate and grow to confluence.

  • Wash the cells with Assay Buffer.

  • Pre-incubate the cells with varying concentrations of the α-cyano compound in Assay Buffer for a specified time (e.g., 5 minutes)[7].

  • Initiate the uptake by adding Assay Buffer containing L-[¹⁴C]lactate and the corresponding concentration of the inhibitor.

  • Incubate for a short period (e.g., 2.5 minutes) to measure initial uptake rates[3].

  • Terminate the uptake by rapidly washing the cells with ice-cold Assay Buffer.

  • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Determine the protein concentration in each well to normalize the radioactivity counts.

  • Calculate the percentage of inhibition at each compound concentration relative to the vehicle control (DMSO) and determine the IC₅₀ value.

Cell Viability and Proliferation Assays

These assays assess the cytotoxic or cytostatic effects of MCT inhibition on cancer cells.

Objective: To determine the effect of α-cyano compounds on cancer cell viability and proliferation.

Methods:

  • WST-1 Assay: This colorimetric assay measures the metabolic activity of viable cells.

    • Seed cells in a 96-well plate and allow them to adhere.

    • Treat the cells with a range of concentrations of the α-cyano compound for a specified duration (e.g., 48 hours)[13].

    • Add WST-1 reagent to each well and incubate.

    • Measure the absorbance at the appropriate wavelength.

    • Calculate the percentage of cell viability relative to the vehicle control.

  • MTT Assay: This assay is similar to the WST-1 assay and measures the reduction of MTT by mitochondrial dehydrogenases in living cells.

    • Follow a similar procedure to the WST-1 assay, but use MTT reagent instead.

    • After incubation with MTT, solubilize the formazan crystals and measure the absorbance.

Measurement of Intracellular Lactate and pH

These methods provide direct evidence of MCT inhibition by measuring the accumulation of intracellular lactate and the resulting decrease in intracellular pH.

Objective: To confirm the mechanism of action of α-cyano compounds by measuring changes in intracellular lactate and pH.

Methods:

  • Intracellular Lactate Measurement:

    • Treat cells with the α-cyano compound.

    • Collect cell lysates and spent media.

    • Measure lactate concentrations using a lactate assay kit or by LC-MS[11].

  • Intracellular pH Measurement:

    • Load cells with a pH-sensitive fluorescent dye (e.g., BCECF-AM).

    • Treat the cells with the α-cyano compound.

    • Measure the fluorescence intensity at different excitation wavelengths using a fluorescence plate reader or microscope.

    • Calculate the intracellular pH based on the ratio of fluorescence intensities.

Signaling Pathways and Experimental Workflows

The inhibition of MCTs by α-cyano compounds has significant downstream effects on various signaling pathways crucial for cancer cell survival and proliferation. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways and a typical experimental workflow for evaluating MCT inhibitors.

MCT1_Inhibition_Pathway cluster_Cell Cancer Cell cluster_Inhibition cluster_TME Tumor Microenvironment cluster_Consequences Downstream Effects Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis GLUT1 Pyruvate Pyruvate Lactate_in Intracellular Lactate Pyruvate->Lactate_in LDH-A TCA TCA Cycle Pyruvate->TCA MPC MCT1 MCT1 Lactate_in->MCT1 Lactate_out Extracellular Lactate MCT1->Lactate_out Lactate Efflux Metabolic_Stress Metabolic Stress (Increased Intracellular Lactate, Decreased pH) MCT1->Metabolic_Stress Blockade leads to LDHA LDH-A Glycolysis->Pyruvate a_Cyano α-Cyano Compound a_Cyano->MCT1 Inhibits Acidification Acidification Lactate_out->Acidification Angiogenesis Angiogenesis Acidification->Angiogenesis Immune_Evasion Immune Evasion Acidification->Immune_Evasion Apoptosis Apoptosis Metabolic_Stress->Apoptosis

Caption: Signaling pathway of MCT1 inhibition by α-cyano compounds.

Experimental_Workflow cluster_In_Vitro In Vitro Evaluation cluster_In_Vivo In Vivo Evaluation cluster_Clinical Clinical Development Compound_Synthesis α-Cyano Compound Synthesis/Acquisition MCT_Expression Confirm MCT Expression in Cancer Cell Lines (e.g., Western Blot) Compound_Synthesis->MCT_Expression Uptake_Assay Radiolabeled Lactate Uptake Assay (Determine IC₅₀) MCT_Expression->Uptake_Assay Viability_Assay Cell Viability/Proliferation Assay (e.g., MTT, WST-1) Uptake_Assay->Viability_Assay Mechanism_Assay Measure Intracellular Lactate and pH Viability_Assay->Mechanism_Assay Xenograft_Model Establish Tumor Xenograft Model in Mice Mechanism_Assay->Xenograft_Model Treatment Administer α-Cyano Compound Xenograft_Model->Treatment Tumor_Growth Monitor Tumor Growth and Animal Weight Treatment->Tumor_Growth Pharmacokinetics Pharmacokinetic Analysis (Blood and Tumor Drug Levels) Treatment->Pharmacokinetics Pharmacodynamics Pharmacodynamic Analysis (e.g., Tumor Lactate Levels) Tumor_Growth->Pharmacodynamics Phase_I Phase I Clinical Trial (Safety, MTD) Pharmacodynamics->Phase_I

Caption: Experimental workflow for evaluating α-cyano MCT inhibitors.

Conclusion

α-Cyano compounds represent a promising class of inhibitors targeting monocarboxylate transporters, with significant potential for cancer therapy. Their ability to disrupt the metabolic symbiosis within the tumor microenvironment by blocking lactate efflux leads to intracellular acidification and metabolic stress, ultimately inhibiting cancer cell proliferation and survival. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to further investigate and optimize these potent MCT inhibitors. The continued exploration of their structure-activity relationships and in vivo efficacy will be crucial in translating the promise of α-cyano compounds into effective clinical treatments for a variety of cancers.

References

The Cornerstone of Abiogenesis: An In-depth Technical Guide to α-Cyano Compounds in Prebiotic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest to understand the origins of life is a fundamental scientific endeavor. At the heart of this pursuit lies the study of prebiotic chemistry—the chemical reactions that could have transformed simple inorganic molecules into the complex organic building blocks of life on the early Earth. Among the most promising candidates for these primordial reactions are α-cyano compounds, versatile molecules that have been shown to be key precursors in the synthesis of a wide range of biomolecules, including nucleobases and amino acids. This technical guide provides a comprehensive overview of the role of α-cyano compounds in prebiotic synthesis, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of reaction pathways.

Prebiotic Synthesis of Nucleobases from α-Cyano Compounds

The formation of purine and pyrimidine nucleobases, the informational core of nucleic acids, is a critical step in the origin of life. Numerous studies have demonstrated that α-cyano compounds such as hydrogen cyanide (HCN), cyanoacetylene, and their derivatives are plausible precursors for these essential molecules.

Purine Synthesis

Adenine, a key component of ATP and nucleic acids, can be formed through the oligomerization of hydrogen cyanide.[1] Early experiments demonstrated that heating concentrated solutions of ammonium cyanide (>1.0 M) at 70°C for several days can produce adenine with a yield of 0.5%.[1] More remarkably, a yield of up to 20% was achieved in a sealed-tube reaction of HCN with liquid ammonia.[1] The proposed pathway involves the formation of a number of intermediates, including the HCN tetramer, diaminomaleonitrile (DAMN).[2]

Formamide, a hydrolysis product of HCN, has also been investigated as a precursor for purine synthesis.[3] Heating neat formamide at 160°C for 48 hours in the presence of catalysts like calcium carbonate can produce purine, adenine, and other heterocyclic compounds.[4][5]

Table 1: Quantitative Yields for Prebiotic Purine Synthesis

Precursor(s)ProductConditionsYield (%)Reference(s)
Ammonium Cyanide (>1.0 M)Adenine70°C, several days0.5[1]
Hydrogen Cyanide, Liquid AmmoniaAdenineSealed tubeup to 20[1]
Formamide, Calcium CarbonatePurine, Adenine160°C, 48 hoursNot specified[4][5]
Pyrimidine Synthesis

The prebiotic synthesis of pyrimidines, such as cytosine and uracil, has been demonstrated from α-cyano compounds like cyanoacetylene and its hydrolysis product, cyanoacetaldehyde. The reaction of cyanoacetaldehyde with a concentrated urea solution is a particularly efficient route to cytosine, with yields ranging from 30-50%.[6][7][8] This reaction is thought to be plausible in evaporating lagoons or on drying beaches on the early Earth.[6]

Table 2: Quantitative Yields for Prebiotic Pyrimidine Synthesis

Precursor(s)ProductConditionsYield (%)Reference(s)
Cyanoacetaldehyde, Concentrated UreaCytosineHeating at 100°C30-50[6][7][8]
Cyanoacetylene (1 M), Urea (1 M)Cytosine100°C, 20 hours4.8[8]

Prebiotic Synthesis of Amino Acids via α-Cyano Intermediates

The Strecker synthesis is a well-established method for synthesizing amino acids from aldehydes or ketones, ammonia, and cyanide.[9] This reaction is considered a highly plausible prebiotic route to amino acids, as its starting materials are thought to have been abundant on the early Earth.[9] The synthesis proceeds in two main stages: the formation of an α-aminonitrile, followed by its hydrolysis to the corresponding α-amino acid.[9][10]

Spark discharge experiments, famously initiated by Miller and Urey, have provided compelling evidence for the prebiotic formation of amino acids. These experiments, which simulate lightning in a reducing atmosphere, have been shown to produce a variety of amino acids, with yields of some, like the isomers of aminobutyric acid, being the highest ever found in such experiments.[11] The analysis of archived samples from a 1958 Miller experiment containing hydrogen sulfide (H2S) revealed the presence of 23 amino acids and 4 amines, including several organosulfur compounds.[11]

Table 3: Yields of Amino Acids from a Volcanic Spark Discharge Experiment

Amino AcidMoles (relative to Glycine = 1.00)
Glycine1.00
Alanine0.85
α-Amino-n-butyric acid0.40
Norvaline0.23
Valine0.05
Leucine0.03
Isoleucine0.03
Proline0.01
Aspartic Acid0.04
Glutamic Acid0.01
Serine0.02
Threonine0.01
Data adapted from the analysis of a 1958 Miller volcanic spark discharge experiment.[12][13]

Experimental Protocols

Synthesis of Cytosine from Cyanoacetaldehyde and Urea (Robertson-Miller Procedure)

This protocol is based on the method described by Robertson and Miller, which simulates conditions in an evaporating lagoon.[8]

  • Preparation of Reactants: Prepare a solution of 10⁻³ M cyanoacetaldehyde. Prepare a range of concentrated urea solutions (e.g., 5 molal to 20 molal).

  • Reaction Setup: In a sealed ampule, combine the cyanoacetaldehyde solution with a specific concentration of the urea solution.

  • Incubation: Heat the sealed ampule at 100°C. Reaction times can be varied for kinetic studies (e.g., 5 hours) or for maximizing yield (e.g., up to 120 hours).

  • Analysis: After the desired reaction time, cool the ampule and open it. Analyze the contents for cytosine and uracil (a deamination product of cytosine) using appropriate analytical techniques such as high-performance liquid chromatography (HPLC).

General Protocol for Strecker Synthesis of Amino Acids

This is a generalized protocol for the Strecker synthesis of an α-amino acid from an aldehyde.[9][10]

  • Formation of the α-Aminonitrile:

    • In a suitable solvent (e.g., water or a water/ammonia mixture), dissolve the starting aldehyde.

    • Add a source of ammonia (e.g., ammonium chloride) and a source of cyanide (e.g., sodium cyanide or hydrogen cyanide).

    • Stir the reaction mixture at room temperature. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).

  • Hydrolysis of the α-Aminonitrile:

    • Once the formation of the α-aminonitrile is complete, acidify the reaction mixture (e.g., with hydrochloric acid).

    • Heat the mixture to reflux to hydrolyze the nitrile group to a carboxylic acid.

    • After hydrolysis is complete, cool the reaction mixture and neutralize it to precipitate the amino acid.

    • The resulting amino acid can be purified by recrystallization or other chromatographic techniques.

Cyanosulfidic Prebiotic Synthesis

This protocol outlines the general conditions for the cyanosulfidic synthesis of precursors for ribonucleotides, amino acids, and lipids, as developed by Sutherland and coworkers.[14][15][16]

  • Starting Materials: The primary feedstock molecules are hydrogen cyanide (HCN) and acetylene. Hydrogen sulfide (H2S) is used as a reductant.

  • Reaction Conditions:

    • The reactions are typically carried out at a temperature of around 35°C in an oxygen-free environment.

    • A phosphate buffer is used to maintain a stable, neutral pH.

    • The reactions are driven by ultraviolet (UV) radiation.

    • Cu(I)-Cu(II) photoredox cycling is employed to catalyze key reaction steps.

  • Procedure: The specific experimental setup can vary depending on the target molecules. The general principle involves the reductive homologation of HCN and its derivatives in the presence of the other reactants and under the specified conditions. The reaction products are a complex mixture that can be analyzed by techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key reaction pathways and logical relationships in the prebiotic synthesis of biomolecules from α-cyano compounds.

Prebiotic_Synthesis_Overview cluster_precursors Simple Precursors cluster_intermediates α-Cyano Intermediates cluster_products Biomolecules HCN Hydrogen Cyanide (HCN) DAMN Diaminomaleonitrile (DAMN) HCN->DAMN Aminonitriles α-Aminonitriles HCN->Aminonitriles Cyanoacetylene Cyanoacetylene Cyanoacetaldehyde Cyanoacetaldehyde Cyanoacetylene->Cyanoacetaldehyde Formamide Formamide Purines Purines (e.g., Adenine) Formamide->Purines DAMN->Purines Pyrimidines Pyrimidines (e.g., Cytosine) Cyanoacetaldehyde->Pyrimidines AminoAcids Amino Acids Aminonitriles->AminoAcids

Caption: Overview of prebiotic synthesis pathways from simple precursors to biomolecules via α-cyano intermediates.

Strecker_Synthesis_Workflow Aldehyde Aldehyde/Ketone Iminium Iminium Ion Aldehyde->Iminium + NH3 - H2O Ammonia Ammonia (NH3) Cyanide Cyanide (e.g., HCN) Aminonitrile α-Aminonitrile Iminium->Aminonitrile + CN- AminoAcid α-Amino Acid Aminonitrile->AminoAcid Hydrolysis

Caption: Workflow of the Strecker synthesis for the formation of α-amino acids.

Cyanosulfidic_Synthesis_Concept cluster_inputs Inputs cluster_process Process cluster_outputs Outputs HCN_Acetylene HCN & Acetylene Reductive_Homologation Reductive Homologation HCN_Acetylene->Reductive_Homologation H2S H2S (Reductant) H2S->Reductive_Homologation UV_Light UV Light UV_Light->Reductive_Homologation Catalyst Cu(I)/Cu(II) Catalyst Catalyst->Reductive_Homologation Phosphate_Buffer Phosphate Buffer Phosphate_Buffer->Reductive_Homologation Ribonucleotide_Precursors Ribonucleotide Precursors Reductive_Homologation->Ribonucleotide_Precursors Amino_Acid_Precursors Amino Acid Precursors Reductive_Homologation->Amino_Acid_Precursors Lipid_Precursors Lipid Precursors Reductive_Homologation->Lipid_Precursors

Caption: Conceptual overview of the Cyanosulfidic Prebiotic Synthesis.

Conclusion

The study of α-cyano compounds in prebiotic synthesis provides a compelling framework for understanding how the fundamental building blocks of life may have arisen on the early Earth. The versatility of these molecules, coupled with their formation from simple and abundant precursors, makes them central to many models of abiogenesis. The quantitative data and experimental protocols presented in this guide offer a valuable resource for researchers seeking to explore and expand upon this fascinating area of science. The continued investigation of these chemical pathways will undoubtedly bring us closer to unraveling the profound mystery of life's origins.

References

Methodological & Application

Application Note and Protocol for Peptide Analysis Using α-Cyano-4-hydroxycinnamic Acid (CHCA) Matrix in MALDI-TOF Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a powerful analytical technique for the sensitive and rapid analysis of peptides and proteins. A critical component of successful MALDI-TOF MS is the choice of matrix, which co-crystallizes with the analyte and facilitates its desorption and ionization. α-Cyano-4-hydroxycinnamic acid (CHCA), also known as A-cyano matrix, is a widely used matrix for the analysis of peptides and smaller proteins (<10 kDa) due to its strong absorption at the wavelengths of commonly used nitrogen lasers (337 nm) and its ability to form small, homogenous crystals, leading to good resolution and sensitivity.[1][2][3][4]

This document provides a detailed, step-by-step guide for peptide analysis using CHCA matrix, including protocols for matrix preparation, sample spotting, and data acquisition. It also includes troubleshooting tips and quantitative data to aid in optimizing experimental conditions.

Data Presentation

Table 1: Recommended CHCA Matrix Solution Compositions
#CHCA ConcentrationSolvent SystemAdditives (Optional)Primary UseReference(s)
1Saturated Solution50% Acetonitrile (ACN), 50% Water, 0.1% Trifluoroacetic Acid (TFA)-General peptide analysis[1]
210 mg/mL50% ACN, 50% Water, 0.1% TFA-Conventional method for peptides[5]
30.1 mg/mL20% ACN, 80% Water, 0.1% TFA-High-sensitivity analysis (100-1000 fold increase)[5]
45 mg/mL50% ACN, 50% Water, 0.1% TFA10 mM Ammonium PhosphateReduction of matrix clusters and adducts[6]
54 mg/mL70% of 50:50 ACN:Water, 30% Acetone-Increased matrix solubility[1]
Table 2: Common Adducts and Interferences in Peptide Analysis with CHCA
Adduct/InterferenceMass Shift (Da)CauseMitigation StrategyReference(s)
Sodium Adduct [M+Na]++22.99Contamination with sodium salts from buffers or glassware.Use high-purity solvents and reagents, on-target washing with deionized water, or the use of ammonium salts in the matrix.[7][8][7][8]
Potassium Adduct [M+K]++39.10Contamination with potassium salts.Same as for sodium adducts.[6]
Matrix ClustersVariable (m/z < 1200)Self-ionization of the CHCA matrix.On-target washing, addition of ammonium salts (e.g., ammonium phosphate or citrate) to the matrix solution.[6][7][8][6][7][8]

Experimental Protocols

Materials
  • α-Cyano-4-hydroxycinnamic acid (CHCA), high purity (MALDI grade)

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA), sequencing grade

  • Ultrapure water (e.g., Milli-Q)

  • Peptide sample(s) of interest

  • MALDI target plate

  • Pipettes and tips

  • Vortex mixer

  • Microcentrifuge

Protocol 1: Standard CHCA Matrix Preparation (10 mg/mL)
  • Weigh out 10 mg of high-purity CHCA powder.

  • Prepare a solvent mixture of 50% acetonitrile (ACN) and 50% ultrapure water, with a final concentration of 0.1% trifluoroacetic acid (TFA). For example, mix 500 µL ACN, 499 µL water, and 1 µL TFA.

  • Add 1 mL of the solvent mixture to the CHCA powder.

  • Vortex the solution thoroughly for at least 1 minute to ensure the matrix is fully dissolved.

  • Centrifuge the solution at high speed for 1-2 minutes to pellet any undissolved matrix.

  • Carefully pipette the supernatant for use. It is recommended to prepare the matrix solution fresh daily.[1][2]

Protocol 2: High-Sensitivity CHCA Matrix Preparation (0.1 mg/mL)

For enhanced sensitivity, a lower concentration of CHCA can be utilized.[5]

  • Prepare a stock solution of CHCA at 1 mg/mL in 50% ACN/0.1% TFA.

  • Dilute the stock solution 1:10 in a solvent mixture of 20% ACN/80% water/0.1% TFA to achieve a final concentration of 0.1 mg/mL.

  • Vortex the solution before use. This method has been shown to increase sensitivity by two to three orders of magnitude for some peptides.[5]

Protocol 3: Sample Preparation and Spotting (Dried-Droplet Method)

The dried-droplet method is the most common technique for sample preparation in MALDI-TOF MS.[2]

  • Sample-Matrix Mixture: Mix the peptide sample solution with the prepared CHCA matrix solution. A typical ratio is 1:1 (v/v), but this can be optimized. For complex mixtures or samples with high salt content, a higher matrix-to-sample ratio (e.g., 10:1) may be beneficial.[1]

  • Spotting: Pipette 0.5 - 1.0 µL of the sample-matrix mixture onto the MALDI target plate.

  • Drying: Allow the droplet to air-dry at room temperature. This will result in the formation of a crystalline spot. The quality of the crystallization is crucial for good results.

  • Analysis: Once the spot is completely dry, the target plate can be loaded into the MALDI-TOF mass spectrometer for analysis.

Protocol 4: On-Target Washing for Salt Removal

For samples containing salts or other impurities, an on-target wash can significantly improve spectral quality.[7][8]

  • After the sample-matrix spot has completely dried on the target plate, gently apply a small droplet (0.5 - 1 µL) of cold, deionized water or a dilute ammonium salt solution (e.g., 10 mM ammonium phosphate) on top of the spot.

  • Allow the washing solution to sit for a few seconds (do not let it dry).

  • Carefully remove the washing solution with the edge of a pipette tip or by gently blotting with a lint-free tissue.

  • Allow the spot to air-dry completely before analysis. This procedure takes advantage of the low water solubility of CHCA and the peptides, while salts are washed away.[7][8]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_spotting Sample Spotting cluster_optional Optional Purification cluster_analysis Analysis Matrix_Prep Prepare CHCA Matrix Solution Mix Mix Sample and Matrix (e.g., 1:1 v/v) Matrix_Prep->Mix Sample_Prep Prepare Peptide Sample Solution Sample_Prep->Mix Spot Spot 0.5-1 µL onto MALDI Target Mix->Spot Dry Air-Dry at Room Temperature Spot->Dry Wash On-Target Wash (e.g., with cold water) Dry->Wash If salts present Load Load Target into Mass Spectrometer Dry->Load If no washing Dry_Wash Air-Dry Again Wash->Dry_Wash Dry_Wash->Load Acquire Acquire Mass Spectrum Load->Acquire

Caption: Experimental workflow for peptide analysis using CHCA matrix.

Signaling_Pathway cluster_ionization MALDI Ionization Process cluster_analysis_path Mass Analysis Laser Laser Pulse (e.g., 337 nm) Matrix_Excitation Matrix Excitation (CHCA) Laser->Matrix_Excitation Energy_Transfer Energy Transfer Matrix_Excitation->Energy_Transfer Analyte_Desorption Analyte Desorption (Peptide) Energy_Transfer->Analyte_Desorption Ionization Proton Transfer (Ionization) Analyte_Desorption->Ionization Acceleration Acceleration in Electric Field Ionization->Acceleration TOF_Analyzer Time-of-Flight Analyzer Acceleration->TOF_Analyzer Detection Detection TOF_Analyzer->Detection Mass_Spectrum Mass Spectrum (m/z vs. Intensity) Detection->Mass_Spectrum

Caption: Simplified signaling pathway of MALDI-TOF MS for peptide analysis.

References

Preparation of α-Cyano-4-Hydroxycinnamic Acid (CHCA) Matrix Solutions for Proteomics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) is a cornerstone technique in proteomics for the analysis of peptides and proteins. The choice and preparation of the matrix are critical for achieving high-quality mass spectra with good resolution and sensitivity. α-Cyano-4-hydroxycinnamic acid (CHCA) is one of the most commonly used matrices for the analysis of peptides and smaller proteins (<30 kDa) due to its strong absorption at the nitrogen laser wavelength (337 nm) and its ability to efficiently co-crystallize with and ionize peptides.

This document provides detailed application notes and protocols for the preparation of CHCA matrix solutions for proteomics applications. It includes information on solvent selection, concentration optimization, the use of additives, and best practices for sample spotting to ensure reproducible and high-quality results.

Key Considerations for CHCA Matrix Preparation

The quality of the MALDI-TOF MS data is highly dependent on the purity of the matrix and the homogeneity of the matrix-analyte co-crystallization. It is crucial to use high-purity, recrystallized CHCA and HPLC-grade solvents.[1] For optimal results, it is recommended to prepare matrix solutions fresh daily.[2]

Experimental Protocols

Protocol 1: Standard CHCA Matrix Solution

This protocol is a widely used starting point for the analysis of peptide mixtures, such as those obtained from in-gel digestion of proteins.

Materials:

  • α-Cyano-4-hydroxycinnamic acid (CHCA), high purity

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade or proteomics grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • Microcentrifuge tubes

Procedure:

  • Prepare a stock solvent solution of 50% acetonitrile in water with 0.1% TFA (v/v/v). For example, to make 1 mL, combine 500 µL of ACN, 499 µL of water, and 1 µL of TFA.

  • Prepare a saturated solution of CHCA by adding an excess amount of CHCA powder to the stock solvent solution in a microcentrifuge tube. A common starting point is to add 10-25 mg of CHCA to 1 mL of solvent.[3]

  • Vortex the mixture vigorously for 1-2 minutes to ensure maximum dissolution.

  • Centrifuge the tube at high speed for 1-2 minutes to pellet the undissolved CHCA.[3]

  • Carefully transfer the supernatant, which is the saturated CHCA matrix solution, to a new, clean microcentrifuge tube.[3]

  • The solution is now ready for use. For sample spotting, typically mix the sample and matrix solution in a 1:1 ratio on the MALDI target plate.[1]

Protocol 2: CHCA Matrix Solution with Additives for Signal Enhancement

The addition of ammonium salts to the CHCA matrix can reduce matrix cluster signals and enhance the ionization efficiency of peptides.[4][5]

Materials:

  • CHCA matrix solution (prepared as in Protocol 1 or at a specific concentration, e.g., 5 mg/mL)

  • Ammonium phosphate (monobasic) or Ammonium citrate (dibasic)

Procedure:

  • Prepare a stock solution of the ammonium salt (e.g., 100 mM ammonium phosphate in water).

  • Add the ammonium salt stock solution to the CHCA matrix solution to achieve a final concentration of 2-10 mM. For instance, to a 5 mg/mL CHCA solution in 50% ACN/0.1% TFA, add ammonium phosphate to a final concentration of 6 mM.[4]

  • Vortex the final solution to ensure it is well-mixed.

  • This enhanced matrix solution can be used directly for sample spotting.

Data Presentation: Summary of CHCA Matrix Solution Compositions

The following table summarizes various CHCA matrix solution compositions reported in the literature, providing a reference for optimization.

CHCA ConcentrationSolvent SystemAdditivesTarget AnalytesReference
Saturated50% ACN, 0.1% TFA in waterNonePeptides (<10 kDa)[1]
10 mg/mL70% ACN, 0.1% TFA in waterNonePeptides[2]
5 mg/mL50% ACN, 0.1% TFA in water6 mM Ammonium PhosphatePeptides[4]
4 mg/mL70% ACN/Water (7:3), 30% AcetoneNonePeptides[1]
0.1 mg/mL20% ACN, 0.1% TFA in waterNoneLow-concentration peptides[6]

CHCA Matrix Preparation Workflow

The following diagram illustrates the general workflow for preparing a CHCA matrix solution for proteomics analysis.

CHCA_Matrix_Preparation cluster_prep Matrix Solution Preparation cluster_optional Optional Enhancement cluster_spotting Sample Spotting start Start: High-Purity CHCA & Solvents solvents Prepare Solvent Mixture (e.g., 50% ACN, 0.1% TFA) start->solvents dissolve Dissolve CHCA in Solvent solvents->dissolve vortex Vortex Vigorously dissolve->vortex centrifuge Centrifuge to Pellet Undissolved Matrix vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant additives Optional: Add Additives (e.g., Ammonium Salts) supernatant->additives final_solution Final Matrix Solution Ready supernatant->final_solution No Additives additives->final_solution mix Mix Sample with Matrix Solution (e.g., 1:1 ratio) final_solution->mix spot Spot Mixture onto MALDI Target mix->spot dry Allow to Co-crystallize (Air Dry) spot->dry analyze Analyze by MALDI-TOF MS dry->analyze

Caption: Workflow for CHCA matrix solution preparation and sample spotting.

Troubleshooting

  • Low Signal Intensity:

    • Increase the concentration of the CHCA matrix solution.

    • Consider adding ammonium salts to the matrix solution.[4]

    • Ensure the sample is adequately desalted, as salts can suppress ionization.

  • Poor Resolution:

    • Use freshly prepared matrix solution.

    • Ensure high-purity, recrystallized CHCA is used.

  • High Matrix Background Noise:

    • Decrease the concentration of the CHCA matrix.

    • The addition of ammonium salts can help reduce matrix cluster signals.[4]

Conclusion

The preparation of the CHCA matrix solution is a critical step in obtaining high-quality MALDI-TOF MS data for proteomic analysis. By following standardized protocols and understanding the impact of solvent composition, matrix concentration, and the use of additives, researchers can optimize their experimental conditions for enhanced sensitivity and spectral quality. The protocols and data presented here provide a solid foundation for both routine analysis and the development of optimized methods for specific applications in research and drug development.

References

The Versatility of α-Cyano Compounds in Modern Organic Synthesis: Applications and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

α-Cyano compounds are a cornerstone of modern organic synthesis, prized for their versatility as precursors to a wide array of valuable molecules. The electron-withdrawing nature of the nitrile group activates the α-carbon, making it a potent nucleophile upon deprotonation and a key building block for carbon-carbon bond formation. This reactivity has been harnessed in a multitude of named reactions, enabling the efficient construction of complex molecular architectures, including amino acids, substituted heterocycles, and carbocyclic systems. For researchers in drug discovery and development, the strategic incorporation of the α-cyano moiety provides a gateway to novel pharmacophores with diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties.

These application notes provide an overview of key synthetic transformations utilizing α-cyano compounds, complete with detailed experimental protocols and quantitative data to facilitate their implementation in the laboratory.

I. The Strecker Synthesis of α-Amino Acids

The Strecker synthesis is a classic and highly effective method for the preparation of α-amino acids from aldehydes or ketones.[1][2][3] This three-component reaction involves the treatment of a carbonyl compound with ammonia and a cyanide source, typically followed by hydrolysis of the resulting α-aminonitrile to afford the desired amino acid. The versatility of this reaction allows for the synthesis of a wide range of both natural and unnatural α-amino acids by simply varying the starting carbonyl compound.[2]

Reaction Workflow:

Strecker_Workflow Start Aldehyde/Ketone Step1 α-Aminonitrile Formation Start->Step1 Reagents NH3, KCN/HCN Reagents->Step1 Intermediate α-Aminonitrile Step1->Intermediate Step2 Hydrolysis (H3O+) Intermediate->Step2 Product α-Amino Acid Step2->Product

Caption: General workflow for the Strecker amino acid synthesis.

Asymmetric Strecker Synthesis

The classical Strecker synthesis yields a racemic mixture of amino acids. To address this, significant research has focused on the development of asymmetric variants. Catalytic asymmetric Strecker reactions, employing chiral catalysts, have emerged as a powerful tool for the enantioselective synthesis of α-amino acids and their derivatives.[1][4][5] These methods often utilize chiral catalysts to control the facial attack of the cyanide nucleophile on the intermediate imine.

Quantitative Data for Asymmetric Strecker Synthesis:

EntryAldehyde/Imine SubstrateCatalyst (mol%)Cyanide SourceSolventTime (h)Yield (%)ee (%)
1Benzaldehyde(R)-BINOL-Zr complex (2.5)HCNToluene489591
2Isovaleraldehyde(R)-BINOL-Zr complex (2.5)HCNToluene488988
3PivaldehydeChiral amido-thiourea (4)HCNToluene159897
4N-Benzylidene-p-anisidineChiral Zr catalyst (1)Bu3SnCNToluene249996
Experimental Protocol: Catalytic Asymmetric Strecker Synthesis of an α-Amino Nitrile

This protocol is adapted from literature procedures for the synthesis of enantiomerically enriched α-amino acid precursors.[4]

Materials:

  • Chiral Zirconium Catalyst (e.g., prepared from Zr(Ot-Bu)4 and a chiral ligand like (R)-6,6'-dibromo-1,1'-bi-2-naphthol)

  • Aldimine (e.g., N-benzylidene-p-anisidine) (1.0 mmol)

  • Tributyltin cyanide (Bu3SnCN) (1.2 mmol)

  • Anhydrous Toluene (5 mL)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the chiral zirconium catalyst (0.025 mmol, 2.5 mol%).

  • Add anhydrous toluene (2 mL) to dissolve the catalyst.

  • Add the aldimine (1.0 mmol) to the catalyst solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add tributyltin cyanide (1.2 mmol) to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 24 hours.

  • Upon completion (monitored by TLC), quench the reaction by adding a saturated aqueous solution of NaHCO3 (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired α-amino nitrile.

II. The Gewald Aminothiophene Synthesis

The Gewald reaction is a powerful multi-component reaction for the synthesis of highly substituted 2-aminothiophenes.[6] This one-pot synthesis involves the condensation of a ketone or aldehyde with an α-cyanoester or other activated nitrile and elemental sulfur in the presence of a base.[7] The resulting 2-aminothiophene scaffold is a prevalent motif in many biologically active compounds and pharmaceuticals.

Reaction Mechanism Overview:

Gewald_Mechanism cluster_0 Knoevenagel Condensation cluster_1 Sulfur Addition & Cyclization A Ketone/Aldehyde + α-Cyano Compound B α,β-Unsaturated Nitrile A->B Base C Thiolate Intermediate B->C Sulfur, Base D 2-Aminothiophene C->D Intramolecular Cyclization

Caption: Key stages of the Gewald reaction mechanism.

Microwave-Assisted Gewald Synthesis

To improve reaction times and yields, microwave-assisted Gewald synthesis has been developed as an efficient alternative to conventional heating.[8] This methodology often leads to cleaner reactions and simplified work-up procedures.

Quantitative Data for Microwave-Assisted Gewald Synthesis:

EntryCarbonyl CompoundActivated NitrileBaseSolventTime (min)Yield (%)
1CyclohexanoneMalononitrilePyrrolidineDMF3095
2AcetophenoneEthyl CyanoacetateMorpholineEthanol2085
3CyclopentanoneMalononitrilePyrrolidineDMF3070
4PropiophenoneMalononitrilePyrrolidineDMF3088
Experimental Protocol: One-Pot Microwave-Assisted Gewald Synthesis

This protocol is based on improved, efficient methods for the synthesis of 2-aminothiophenes.[8]

Materials:

  • Ketone or Aldehyde (1.0 mmol)

  • Activated Nitrile (e.g., Malononitrile or Ethyl Cyanoacetate) (1.1 mmol)

  • Elemental Sulfur (1.1 mmol)

  • Base (e.g., Pyrrolidine) (1.0 mmol)

  • N,N-Dimethylformamide (DMF) (3 mL)

Procedure:

  • In a microwave reaction vessel, combine the carbonyl compound (1.0 mmol), the activated nitrile (1.1 mmol), elemental sulfur (1.1 mmol), and the base (1.0 mmol).

  • Add DMF (3 mL) to the mixture.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the reaction mixture at a constant temperature of 50 °C for 30 minutes.

  • After cooling, pour the reaction mixture into ice-water (20 mL).

  • Collect the precipitated solid by filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Dry the product under vacuum to obtain the desired 2-aminothiophene. Further purification can be achieved by recrystallization if necessary.

III. The Thorpe-Ziegler Reaction

The Thorpe-Ziegler reaction is an intramolecular cyclization of dinitriles, catalyzed by a strong base, to form a cyclic α-cyanoenamine, which upon acidic hydrolysis yields a cyclic ketone.[9][10] This reaction is particularly useful for the synthesis of five- to eight-membered rings and larger macrocycles.[11]

Logical Relationship of Thorpe-Ziegler Reaction:

Thorpe_Ziegler_Logic Start Dinitrile Step1 Intramolecular Cyclization Start->Step1 Base Strong Base Base->Step1 Intermediate α-Cyanoenamine Step1->Intermediate Step2 Hydrolysis & Decarboxylation Intermediate->Step2 Acid Acid Hydrolysis Acid->Step2 Product Cyclic Ketone Step2->Product

Caption: Logical progression of the Thorpe-Ziegler reaction.

Experimental Protocol: Thorpe-Ziegler Cyclization of Adiponitrile

This protocol provides a general procedure for the synthesis of a cyclic ketone from a dinitrile.

Materials:

  • Adiponitrile (1.0 mol)

  • Sodium metal (1.0 mol)

  • Anhydrous Toluene (1 L)

  • Concentrated Hydrochloric Acid

Procedure:

  • Set up a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel. Ensure all glassware is flame-dried and the system is under an inert atmosphere.

  • Add sodium metal, cut into small pieces, to the anhydrous toluene.

  • Heat the mixture to reflux with vigorous stirring to form a fine suspension of sodium.

  • Once the sodium is finely dispersed, cool the mixture to 60 °C.

  • Slowly add a solution of adiponitrile in anhydrous toluene from the dropping funnel over a period of 2 hours.

  • After the addition is complete, heat the mixture to reflux for an additional 2 hours.

  • Cool the reaction mixture to room temperature and cautiously add ethanol to destroy any unreacted sodium, followed by the slow addition of water.

  • Separate the organic layer and extract the aqueous layer with toluene.

  • Combine the organic layers and wash with water.

  • To hydrolyze the intermediate enamine, add concentrated hydrochloric acid and reflux the mixture for 4-6 hours.

  • Cool the mixture, separate the layers, and wash the organic layer with water and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by distillation.

  • Purify the resulting cyclopentanone by fractional distillation.

IV. Michael Addition of α-Cyano Compounds

The Michael addition is a versatile carbon-carbon bond-forming reaction that involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[12] α-Cyano compounds, particularly those with an additional activating group such as an ester or ketone, are excellent Michael donors due to the acidity of the α-proton.[13] This reaction is widely used to construct 1,5-dicarbonyl compounds and their analogues.

Quantitative Data for Michael Addition of α-Cyanoesters:

EntryMichael DonorMichael AcceptorBase/CatalystSolventTime (h)Yield (%)
1Ethyl CyanoacetateMethyl Vinyl KetoneNaOEtEthanol485
2MalononitrileChalconePiperidineEthanol292
3Ethyl 2-cyanopropanoateAcrylonitrileTriton BDioxane678
4Methyl CyanoacetateCyclohexenoneDBUCH2Cl21288
Experimental Protocol: Michael Addition of Ethyl Cyanoacetate to Chalcone

This protocol describes a typical base-catalyzed Michael addition reaction.

Materials:

  • Chalcone (10 mmol)

  • Ethyl Cyanoacetate (11 mmol)

  • Piperidine (1 mmol)

  • Ethanol (25 mL)

Procedure:

  • Dissolve chalcone (10 mmol) and ethyl cyanoacetate (11 mmol) in ethanol (25 mL) in a round-bottom flask.

  • Add a catalytic amount of piperidine (1 mmol) to the solution.

  • Reflux the reaction mixture for 4 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into cold water (50 mL) with stirring.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and then recrystallize from ethanol to obtain the pure Michael adduct.

V. Applications in Drug Development

The synthetic methodologies described above are instrumental in the synthesis of a wide range of pharmaceutical agents. The nitrile group itself is present in numerous approved drugs, where it can act as a key pharmacophore or a metabolic stabilizer.[14]

  • Anticancer Agents: The Gewald reaction is employed in the synthesis of 2-aminothiophene derivatives that have shown potent anticancer activity.[15] For example, certain α-cyano bis(indolyl)chalcones have been identified as microtubule stabilizing agents.[14]

  • Antiviral Agents: The introduction of a cyano group into nucleoside analogues can influence their antiviral activity. For instance, 5-cyano-2'-deoxyuridine has demonstrated inhibitory effects against the vaccinia virus.[16]

  • Anti-inflammatory Drugs: The 2-amino-3-cyanopyridine scaffold, accessible through multi-component reactions involving α-cyano compounds, is found in molecules with anti-inflammatory properties.[17]

The ability to readily synthesize diverse libraries of compounds using these robust reactions makes α-cyano compounds invaluable tools in the early stages of drug discovery and lead optimization.

References

Application Notes and Protocols: α-Cyano Compounds in Organic Electronics

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

α-Cyano (α-CN) substituted organic compounds represent a versatile class of materials integral to the advancement of organic electronics. The cyano group, consisting of a carbon-nitrogen triple bond (C≡N), is a potent electron-withdrawing group.[1][2] Its incorporation into organic semiconductor frameworks allows for precise tuning of molecular orbital energy levels (HOMO/LUMO), optical bandgaps, and charge transport properties.[3][4] These characteristics make α-cyano compounds highly valuable as non-fullerene acceptors (NFAs) in organic photovoltaics (OPVs), emissive materials in organic light-emitting diodes (OLEDs), and active components in organic field-effect transistors (OFETs).[5][6] This document provides detailed application notes, performance data, and experimental protocols for the use of α-cyano compounds in organic electronic devices.

Application in Organic Photovoltaics (OPVs)

The primary role of α-cyano compounds in OPVs is as electron-acceptor materials, particularly in the development of non-fullerene acceptors (NFAs). The strong electron-withdrawing nature of the cyano group helps to lower the LUMO energy level of the acceptor molecule, which is crucial for achieving efficient charge separation at the donor-acceptor interface and for increasing the open-circuit voltage (VOC) of the solar cell.[3][4][7]

Molecular Design and Impact

The introduction of α-cyano groups into the molecular structure of an organic semiconductor has profound effects on its electronic properties. This strategy is a cornerstone of designing high-performance NFAs.

G cluster_0 Molecular Design Strategy Start Base Organic Semiconductor Process1 Introduce α-Cyano Group (Strong Electron-Withdrawing Group) Start->Process1 Effect1 Lowers LUMO Energy Level Process1->Effect1 Effect2 Lowers HOMO Energy Level Process1->Effect2 Effect3 Narrows Optical Bandgap Process1->Effect3 Outcome1 Increases Open-Circuit Voltage (Voc) Effect1->Outcome1 Outcome2 Improves Electron Transport Effect1->Outcome2 Outcome3 Broadens Light Absorption Spectrum Effect3->Outcome3 End High-Performance Non-Fullerene Acceptor Outcome1->End Outcome2->End Outcome3->End

Caption: Molecular design strategy for non-fullerene acceptors using α-cyano groups.

Performance Data of α-Cyano NFAs in OPVs

The strategic use of α-cyano groups has led to significant improvements in the power conversion efficiency (PCE) of organic solar cells. The table below summarizes the performance of representative devices.

NFA with α-Cyano GroupDonor PolymerVOC (V)JSC (mA/cm²)FF (%)PCE (%)Reference
β-cyano substituted BTP-ICPM60.88--12.41[4]
γ/δ-cyano substituted BTP-ICPM60.78--11.08[4]
ASQ-5-CNPC71BM (as acceptor)0.9211.3850.05.24[8]
ASQ-5-CN (at 80°C)PC71BM (as acceptor)---6.11[8]
PM6/BTP-eC9 (non-halogen solvent)PM6---20.0 (certified 19.7)[9]

Application in Organic Light-Emitting Diodes (OLEDs)

In the realm of OLEDs, α-cyano substituted oligo(p-phenylene vinylene)s (OPVs) and other conjugated molecules are explored for their unique photophysical properties.[10][11] Many of these compounds exhibit aggregation-induced emission (AIE), where the material is non-emissive in solution but becomes highly fluorescent in the aggregated or solid state. This property is highly desirable for fabricating efficient solid-state lighting and display devices.

Performance Data of α-Cyano Emitters in OLEDs

Data for α-cyano compounds specifically used as primary emitters in high-efficiency OLEDs is emerging. Their primary advantage lies in high solid-state quantum yields and tunable emission colors.

Emitter CompoundHost MaterialEmission ColorExternal Quantum Efficiency (EQE) (%)Commission Internationale de l'Éclairage (CIE) coordinates (x, y)Reference
DCFOPV-TPAN/A (Solid State)Yellow-GreenNot Reported in DeviceNot Reported[12]
SCFOPV-TPAN/A (Solid State)GreenNot Reported in DeviceNot Reported[12]
BP3T-OMeSingle CrystalBlueLasing Observed (ASE)Not Reported[13]
BP3T-CNSingle CrystalGreen-BlueLasing Observed (ASE)Not Reported[13]

Experimental Protocols

Protocol 1: Synthesis of a Cyano-Substituted Oligo(p-phenylene vinylene) (OPV)

This protocol outlines a general two-step synthesis for a D-A type cyano-substituted OPV derivative, involving a Suzuki-Miyaura cross-coupling followed by a Knoevenagel condensation, based on procedures described in the literature.[12]

G cluster_0 Synthesis Workflow for a Cyano-OPV Reactant1 Aldehyde Precursor (e.g., Compound 1) Step1 Suzuki-Miyaura Cross-Coupling (Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O) Reactant1->Step1 Reactant2 Aryl Boronic Acid Reactant2->Step1 Intermediate Intermediate Aldehyde (e.g., Compound 2a/2b) Step1->Intermediate Step2 Knoevenagel Condensation (MeONa as base) Intermediate->Step2 Reactant3 2-(4-iodophenyl)acetonitrile Reactant3->Step2 Product Final α-Cyano OPV Product (e.g., Compound 3a/3b) Step2->Product

Caption: General synthetic pathway for α-cyano substituted OPV compounds.

Step 1: Suzuki-Miyaura Cross-Coupling

  • To a 100 mL Schlenk flask, add the starting aldehyde (e.g., 2,5-dibromoterephthalaldehyde, 1.0 eq), the desired aryl boronic acid (2.8 eq), Pd(PPh₃)₄ (0.01 eq), and Na₂CO₃ (5.5 eq).[12]

  • Add a degassed solvent mixture of toluene and water (3:1 v/v).

  • Purge the flask with argon for 15-20 minutes.

  • Heat the reaction mixture to 80-90 °C and stir under an argon atmosphere for 12-24 hours, monitoring by TLC.

  • After completion, cool the mixture to room temperature, add distilled water, and extract with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the intermediate aldehyde.

Step 2: Knoevenagel Condensation

  • Dissolve the intermediate aldehyde (1.0 eq) and the substituted acetonitrile (e.g., 2-(4-iodophenyl)acetonitrile, 2.2 eq) in a suitable dry solvent like THF or dichloromethane in a round-bottom flask.[10][12]

  • Add a base, such as sodium methoxide (MeONa) or piperidine, dropwise to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 8-16 hours until TLC indicates the consumption of the starting material.

  • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and remove the solvent in vacuo.

  • Purify the final product by recrystallization or column chromatography to obtain the pure α-cyano substituted compound.

Protocol 2: Fabrication of a Bulk Heterojunction (BHJ) Organic Solar Cell

This protocol describes a general procedure for fabricating an inverted BHJ solar cell via solution processing. This architecture is common for devices using α-cyano NFAs.

G cluster_0 OPV Device Fabrication Workflow A 1. Substrate Cleaning (ITO-coated glass) (Detergent, DI Water, Acetone, IPA) B 2. ETL Deposition (e.g., ZnO by Spin Coating) A->B C 3. Active Layer Deposition (Donor:α-CN NFA Blend) (Spin Coating in Glovebox) B->C D 4. HTL Deposition (e.g., MoO₃ by Thermal Evaporation) C->D E 5. Electrode Deposition (e.g., Ag by Thermal Evaporation) D->E F 6. Encapsulation (UV-curable epoxy) E->F G 7. Characterization (J-V, EQE, Stability) F->G

Caption: Workflow for the fabrication and testing of an organic solar cell.

Materials and Equipment:

  • Patterned ITO-coated glass substrates

  • Donor polymer (e.g., PM6) and α-cyano NFA

  • Electron Transport Layer (ETL) precursor (e.g., ZnO nanoparticle solution)

  • Hole Transport Layer (HTL) material (e.g., MoO₃)

  • Metal for top electrode (e.g., Ag or Al)

  • Chlorobenzene or other suitable organic solvent

  • Spin coater, thermal evaporator, solar simulator, EQE measurement system

  • Nitrogen-filled glovebox

Procedure:

  • Substrate Cleaning: Sequentially sonicate the ITO-coated glass substrates in detergent solution, deionized water, acetone, and isopropyl alcohol for 15 minutes each. Dry the substrates with a stream of nitrogen gas and treat with UV-Ozone for 15 minutes immediately before use.

  • ETL Deposition: Deposit a thin layer of ZnO nanoparticles from a solution onto the ITO surface via spin coating (e.g., at 3000 rpm for 30 s). Anneal the film at ~150 °C for 15 minutes in air. Transfer the substrates into a nitrogen-filled glovebox.

  • Active Layer Deposition: Prepare a blend solution of the donor polymer and the α-cyano NFA (e.g., a 1:1.2 weight ratio) in chlorobenzene with a total concentration of ~15-20 mg/mL. Stir the solution on a hotplate at ~50 °C for at least 2 hours. Spin-coat the active layer blend onto the ETL. The spin speed and time (e.g., 2000-4000 rpm for 60 s) should be optimized to achieve the desired thickness (~100 nm). Anneal the film at a specified temperature (e.g., 100-120 °C) for 10 minutes.

  • HTL and Electrode Deposition: Transfer the substrates to a thermal evaporator with a base pressure < 1x10⁻⁶ Torr. Sequentially deposit the HTL (e.g., MoO₃, ~10 nm) and the top metal electrode (e.g., Ag, ~100 nm) through a shadow mask to define the device area.

  • Encapsulation: Encapsulate the devices using a UV-curable epoxy and a glass coverslip inside the glovebox to prevent degradation from moisture and oxygen.[14]

  • Characterization: Measure the current density-voltage (J-V) characteristics under simulated AM1.5G illumination (100 mW/cm²). Measure the external quantum efficiency (EQE) to determine the spectral response of the device.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Signal Intensity with A-Cyano Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low signal intensity when using α-cyano-4-hydroxycinnamic acid (CHCA) matrices in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS).

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low signal intensity when using CHCA matrix?

A1: Low signal intensity with CHCA matrix in MALDI-MS can stem from several factors, including:

  • Suboptimal Matrix Preparation: Incorrect solvent composition, matrix concentration, or freshness of the matrix solution can significantly impact signal quality.[1]

  • Improper Sample-Matrix Co-crystallization: The quality of the crystalline spot is crucial for efficient energy transfer and analyte ionization.[2][3] Factors like pipetting technique, drying speed, and the presence of contaminants can lead to poor co-crystallization.

  • Inappropriate Matrix-to-Analyte Ratio: An incorrect ratio can lead to ion suppression, where either the matrix or the analyte ions dominate the spectrum, reducing the signal of the other.[4][5][6][7]

  • Presence of Contaminants: Salts, detergents, and other impurities can interfere with the crystallization process and suppress the analyte signal.[8][9][10]

  • Suboptimal Instrument Settings: Laser energy, detector voltage, and other instrument parameters need to be optimized for the specific analyte and matrix.[6][7]

  • Analyte Properties: The inherent chemical properties of the analyte, such as its ability to be ionized, can affect signal intensity. For instance, phosphopeptides can be particularly challenging to analyze with CHCA.[11][12]

Q2: How does the concentration of CHCA in the matrix solution affect signal intensity?

A2: The concentration of CHCA is a critical parameter. A study examining CHCA concentrations from 1.25 to 10 mg/mL found that it is an important factor in determining the signal intensity of peptides.[11] For very low concentration samples (e.g., 200 amol), a reduced matrix concentration (e.g., 2 mg/mL) can further improve peptide ionization and fragmentation when used in conjunction with additives like ammonium phosphate.[13]

Q3: Can additives be used to improve signal intensity with CHCA?

A3: Yes, certain additives can enhance signal intensity and reduce matrix cluster signals. Ammonium salts like ammonium phosphate and ammonium citrate are commonly used.[9][11][13] These additives can help reduce matrix cluster signals, particularly in the low mass range, which enhances peptide ionization efficiency and signal intensity.[11][13] For example, the addition of ammonium phosphate has been shown to increase peptide signal-to-noise ratios.[13]

Q4: Is CHCA a suitable matrix for all types of analytes?

A4: While CHCA is a versatile matrix, it may not be optimal for all analytes. It is generally preferred for peptides and smaller proteins (up to 30 kDa).[14] For larger proteins, sinapinic acid (SA) is often a better choice. For phosphopeptides, which can be labile, "cooler" matrices like 2,5-dihydroxybenzoic acid (DHB) may provide better results as they cause less fragmentation.[11][12]

Troubleshooting Guides

Problem 1: Weak or No Analyte Signal

This is one of the most common issues encountered. The following troubleshooting workflow can help identify and resolve the root cause.

Troubleshooting Workflow for Weak/No Analyte Signal

Caption: Troubleshooting workflow for low or no analyte signal.

Detailed Steps:

  • Verify Matrix Preparation:

    • Freshness: Always use a freshly prepared CHCA solution.[1] The solution can degrade over time, leading to poor performance.

    • Solvent Composition: A common solvent system is a mixture of acetonitrile (ACN) and water with 0.1% trifluoroacetic acid (TFA).[1][15] Ratios can vary, with 50:50 or 70:30 ACN:water being common starting points.[15] For certain applications, a solvent composition of isopropanol (IPA):ACN:acetone:0.1% TFA (2:7:7:2) has been shown to provide strong and homogeneous signals.[16]

    • Concentration: Ensure the CHCA concentration is appropriate for your analyte concentration. A saturated solution is often used, but for low-level analytes, a lower concentration may be beneficial.[13][15]

  • Assess Sample Preparation & Spotting Technique:

    • Co-crystallization: The goal is to achieve a fine, homogeneous layer of matrix and analyte crystals. The dried-droplet method is common, where the sample and matrix are mixed and allowed to dry on the target plate.[2][15]

    • Spotting Volume: Typically, 0.5 to 1.0 µL of the sample-matrix mixture is spotted.[15]

    • Drying: Allow the spot to air-dry at room temperature.[15] Rapid drying can lead to poor crystal formation.

  • Optimize Matrix-to-Analyte Ratio:

    • This ratio is critical and often requires empirical optimization.[5] Ratios between 50:1 and 110:1 (matrix:analyte) have been reported as optimal in some studies.[6][7] Start with a 1:1 (v/v) mix of your matrix solution and analyte solution and adjust from there.[1]

  • Adjust Instrument Settings:

    • Laser Energy: Use the minimum laser energy required to obtain a good signal. Excessive energy can cause analyte fragmentation and signal suppression.[4] Optimal laser energy can range from 200-400 µJ.[6][7]

    • Detector Voltage: Ensure the detector voltage is set appropriately for your instrument and analyte mass range.

  • Investigate Contaminants:

    • Salts and Detergents: These are common contaminants that can severely suppress the MALDI signal.[8][9][10] If suspected, desalt your sample using a C18 ZipTip or a similar method before mixing with the matrix.

    • Washing: After the sample-matrix spot has dried on the target, a gentle wash with cold, deionized water can help remove salts.[8][9]

Problem 2: High Background Noise or Matrix Cluster Peaks

High background noise, often from matrix clusters, can obscure low-intensity analyte signals, especially in the low mass range (<1500 m/z).[11][17]

Troubleshooting Workflow for High Background Noise

References

Technical Support Center: Optimizing Low-Concentration Protein Detection with α-Cyano-4-Hydroxycinnamic Acid (A-cyano) Matrix

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing α-cyano-4-hydroxycinnamic acid (A-cyano or CHCA) matrix for the detection of low-concentration proteins and peptides by Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS).

Frequently Asked Questions (FAQs)

Q1: I am not detecting my low-concentration protein/peptide. What are the common causes?

A1: Several factors can contribute to the poor detection of low-abundance analytes when using A-cyano matrix. The most common issues include:

  • Interference from matrix clusters: A-cyano matrix itself can ionize and form clusters, particularly in the low mass range (m/z 800–1100), which can suppress the signal of your target analyte. These matrix adducts are especially prominent at low analyte concentrations.[1][2]

  • Presence of alkali metal adducts: Sodium and potassium ions, often present in solvents, buffers, and plasticware, can form adducts with the A-cyano matrix, further interfering with peptide ionization and interpretation of the mass spectrum.[1][2]

  • Suboptimal matrix-to-analyte ratio: An incorrect concentration of the A-cyano matrix can lead to poor co-crystallization and inefficient ionization of the analyte.

  • Poor sample preparation: Inadequate mixing of the sample and matrix, or improper spotting techniques, can result in heterogeneous crystal formation and inconsistent results.

Q2: How can I reduce interference from matrix clusters and adducts?

A2: The most effective method to reduce interference from matrix clusters and alkali adducts is the use of additives in your matrix solution.

  • Ammonium Monobasic Phosphate (NH₄H₂PO₄): Adding ammonium monobasic phosphate to the A-cyano matrix solution can significantly reduce the formation of matrix adducts, leading to an increased signal-to-noise ratio and improved peptide ionization, especially for samples at or below the 10 fmol level.[1][2] It can be used in a wider concentration range compared to other additives.[1]

  • Ammonium Dibasic Citrate ((NH₄)₂C₆H₆O₇): This is another effective additive for reducing matrix adducts.[1][2]

  • Post-crystallization washing: Washing the matrix/sample spots on the MALDI plate with deionized water or, more effectively, with ammonium salt solutions like citrates and phosphates after co-crystallization can help remove alkali salts.[3][4]

Q3: What is the optimal concentration of A-cyano matrix for detecting low-concentration peptides?

A3: For very low-concentration samples (e.g., 200 amol), reducing the A-cyano matrix concentration can further improve peptide ionization and fragmentation.[1] While a standard concentration might be 5 mg/mL, studies have shown that for low-level analytes, a reduced concentration of 2 mg/mL, in combination with an additive like ammonium phosphate, can yield better results.[1] One study found that a concentration of 0.1 mg/ml in 20% acetonitrile/0.1% aqueous trifluoroacetic acid (TFA) provided a 100- to 1000-fold increase in sensitivity compared to the conventional 10 mg/ml.[5]

Q4: Are there alternative matrices that perform better than A-cyano for low-concentration proteins?

A4: Yes, several alternative matrices have been developed that can offer advantages over A-cyano in certain applications.

  • 4-Chloro-α-cyanocinnamic acid (Cl-CCA): This rationally designed matrix has shown superior performance compared to A-cyano, with better sensitivity and sequence coverage at low digest levels.[6][7][8][9] It also shows less bias for arginine-containing peptides and can provide a tenfold improvement in sensitivity for labile peptides.[6][8]

  • α-Cyano-5-phenyl-2,4-pentadienic acid (CPPA): This synthesized matrix has demonstrated better signal-to-noise ratios and a more uniform response for many proteins compared to A-cyano, sinapinic acid (SA), and 4-chloro-α-cyanocinnamic acid (CClCA).[10][11][12][13][14] It also leads to more homogeneous spots, reducing the need to search for "sweet spots" on the target plate.[10][11][12][13][14]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No or very low peptide/protein signal High background noise from matrix clusters and adducts.Add ammonium monobasic phosphate or ammonium dibasic citrate to the A-cyano matrix solution.[1] Perform a post-crystallization wash of the sample spot.[3][4]
Inefficient ionization of the analyte.Optimize the A-cyano matrix concentration; try a lower concentration (e.g., 2 mg/mL or even 0.1 mg/mL) for very low abundance samples.[1][5]
Poor co-crystallization.Ensure thorough mixing of the sample and matrix solution before spotting. Use the dried droplet method for sample deposition.[15]
High chemical noise in the low mass range (m/z < 1200) Predominance of A-cyano matrix clusters and sodium/potassium adducts.[1][3][4]Utilize matrix additives such as ammonium monobasic phosphate to suppress matrix cluster formation.[1][3][4]
Inconsistent results between spots ("sweet spot" phenomenon) Heterogeneous crystallization of the matrix and analyte.Consider using an alternative matrix like α-cyano-5-phenyl-2,4-pentadienic acid (CPPA) which is known to form more homogeneous crystals.[10][11][12][13][14]
Poor sequence coverage for protein digests Biased ionization of certain peptides.Use an alternative matrix like 4-chloro-α-cyanocinnamic acid (Cl-CCA) which shows less bias for arginine-containing peptides.[6][8]
Fragmentation of labile peptides (e.g., phosphopeptides) Use of a "hotter" matrix like A-cyano.Employ a "cooler" matrix like 4-chloro-α-cyanocinnamic acid (Cl-CCA) which results in less fragmentation of labile molecules in MS mode.[6][8]

Experimental Protocols

Protocol 1: A-cyano Matrix Preparation with Additives for Enhanced Sensitivity

This protocol is adapted from studies demonstrating improved detection of low-concentration protein digests.[1]

Materials:

  • α-Cyano-4-hydroxycinnamic acid (A-cyano/CHCA), recrystallized

  • Acetonitrile (ACN)

  • Ultrapure water

  • Trifluoroacetic acid (TFA)

  • Ammonium monobasic phosphate (NH₄H₂PO₄) or Ammonium dibasic citrate ((NH₄)₂C₆H₆O₇)

  • Protein digest sample

Procedure:

  • Prepare the Matrix Solvent: Create a solution of 50:50 acetonitrile:water with 0.1% TFA.

  • Prepare the Additive Stock Solution: Prepare a stock solution of ammonium monobasic phosphate or ammonium dibasic citrate in deionized water.

  • Prepare the A-cyano Matrix Solution:

    • For standard concentrations: Dissolve A-cyano in the matrix solvent to a final concentration of 5 mg/mL.

    • For low-concentration samples: Prepare a separate A-cyano solution at 2 mg/mL in the same solvent.

  • Add the Additive: To the A-cyano matrix solution, add the ammonium phosphate or ammonium citrate stock solution to achieve a final concentration in the range of 1-10 mM. Vortex to mix thoroughly.

  • Sample Preparation: Mix the protein digest sample with the prepared A-cyano matrix solution (containing the additive) in a 1:9 ratio (sample:matrix).

  • Spotting: Apply 0.5 - 1.0 µL of the mixture onto the MALDI target plate.

  • Crystallization: Allow the spots to air dry at room temperature.

  • Analysis: Analyze the sample using a MALDI-TOF mass spectrometer.

Protocol 2: General A-cyano Matrix Preparation (Saturated Method)

This is a general starting protocol for preparing A-cyano matrix.[15]

Materials:

  • α-Cyano-4-hydroxycinnamic acid (A-cyano/CHCA)

  • Acetonitrile (ACN)

  • Proteomics grade water

  • Trifluoroacetic acid (TFA)

Procedure:

  • Prepare the Matrix Solvent: Create a solution of 50% acetonitrile, 50% proteomics grade water, and 0.1% TFA.

  • Prepare the Saturated Matrix Solution: Add 10-25 mg of A-cyano to 1.0 mL of the matrix solvent. Vortex vigorously.

  • Clarify the Solution: If the matrix is not fully dissolved, centrifuge the tube and transfer the supernatant (the saturated matrix solution) to a new tube.

  • Sample-Matrix Mixture: Mix the saturated matrix solution with your sample. The ratio may need to be optimized, but a 1:1 ratio is a good starting point.[16]

  • Spotting: Apply 0.2 to 1.0 µL of this mixture onto the MALDI sample plate.

  • Crystallization: Allow the matrix and sample to co-crystallize by evaporation at room temperature.

  • Analysis: Place the MALDI plate in the mass spectrometer for analysis.

Quantitative Data Summary

Table 1: Effect of Additives and Reduced Matrix Concentration on Peptide Detection

Condition Analyte Concentration Observation Reference
Standard 5 mg/mL A-cyanoLow femtomoleMatrix adduct signals are dominant.[1]
5 mg/mL A-cyano + Ammonium Phosphate200 amolImproved peptide ionization and fragmentation compared to no additive.[1]
2 mg/mL A-cyano + Ammonium Phosphate200 amolThree more peptides from a BSA digest were observed compared to the 5 mg/mL matrix with the same additive.[1]

Table 2: Comparison of A-cyano with Alternative Matrices

Matrix Comparison with A-cyano (CHCA) Key Advantages Reference
4-Chloro-α-cyanocinnamic acid (Cl-CCA) For a 1 fmol BSA digest, sequence coverage increased to 48% compared to 4% for A-cyano.Substantial increase in sensitivity, more uniform response to peptides, better for labile peptides.[6][7][8][9]
α-Cyano-5-phenyl-2,4-pentadienic acid (CPPA) Exhibited better signal-to-noise ratios for most proteins examined.Excellent reproducibility and sensitivity, reduced spot-to-spot variability, and increased spot homogeneity.[10][11][12][13][14]

Visualizations

Experimental_Workflow cluster_prep Sample & Matrix Preparation cluster_spot Target Plate Preparation cluster_analysis MS Analysis Sample Low Concentration Protein Digest Mix Mix Sample and Matrix Sample->Mix Matrix A-cyano Matrix Solution (with/without additives) Matrix->Mix Spot Spot Mixture onto MALDI Target Mix->Spot Crystallize Air Dry for Co-crystallization Spot->Crystallize MALDI MALDI-TOF MS Analysis Crystallize->MALDI Data Data Acquisition & Interpretation MALDI->Data

Caption: Standard MALDI-MS experimental workflow.

Troubleshooting_Logic Start Low/No Signal for Low Concentration Analyte CheckMatrix Check for Matrix Cluster Interference (m/z 800-1100) Start->CheckMatrix AltMatrix Consider Alternative Matrix (Cl-CCA or CPPA) Start->AltMatrix Persistent Issues Additives Add Ammonium Phosphate or Citrate to Matrix CheckMatrix->Additives High Interference Wash Perform Post-Crystallization Wash CheckMatrix->Wash OptimizeConc Optimize A-cyano Concentration (Try Lower) CheckMatrix->OptimizeConc Low Interference Reanalyze Re-analyze Sample Additives->Reanalyze Wash->Reanalyze OptimizeConc->Reanalyze AltMatrix->Reanalyze

Caption: Troubleshooting logic for poor signal detection.

References

Technical Support Center: Overcoming Solubility Issues with α-Cyano Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with α-cyano compounds.

Frequently Asked Questions (FAQs)

Q1: My α-cyano compound is poorly soluble in aqueous solutions. What are the first steps I should take?

A1: Initially, it is crucial to determine the compound's baseline solubility in relevant aqueous buffers (e.g., phosphate-buffered saline at physiological pH). Subsequently, exploring the use of co-solvents is a practical first step. Dimethyl sulfoxide (DMSO) and ethanol are common choices for creating stock solutions. For instance, α-cyano-4-hydroxycinnamic acid (α-CHCA) is soluble in DMSO at concentrations up to 200 mg/mL and in ethanol.[1] However, it is important to be mindful of the final co-solvent concentration in your assay, as high concentrations can be toxic to cells or interfere with experimental results.

Q2: I am observing precipitation of my α-cyano compound when I dilute my DMSO stock solution into my aqueous cell culture medium. What can I do?

A2: This is a common issue known as "crashing out." Here are several troubleshooting strategies:

  • Optimize the dilution method: Instead of adding the stock solution directly to the full volume of media, try a stepwise dilution. First, dilute the stock into a smaller volume of media, vortex or mix thoroughly, and then add this intermediate dilution to the final volume.

  • Use a surfactant: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can help to stabilize the compound in the aqueous phase by forming micelles. A formulation for α-CHCA for in vivo studies involves dissolving the compound in a mixture of DMSO, PEG300, and Tween® 80 before adding it to water.

  • Pre-warm the media: Gently warming the cell culture media to 37°C before adding the compound can sometimes improve solubility.

  • Reduce the final concentration: If possible, lowering the final concentration of the α-cyano compound in the assay may prevent it from exceeding its solubility limit.

Q3: Can pH adjustment improve the solubility of my α-cyano compound?

A3: Yes, for ionizable α-cyano compounds, pH modification can significantly impact solubility. Many α-cyano compounds, particularly those with carboxylic acid moieties like α-cyanocinnamic acid derivatives, will have increased solubility at a pH above their pKa. Conversely, basic α-cyano compounds will be more soluble at a pH below their pKa. It is recommended to determine the pKa of your compound and then test its solubility in a range of pH buffers to find the optimal conditions.

Troubleshooting Guides

Guide 1: Enhancing Solubility through Formulation Strategies

This guide provides an overview of common formulation strategies to improve the solubility of α-cyano compounds, along with comparative data where available.

Formulation StrategyGeneral PrincipleExpected Solubility ImprovementKey Considerations
Co-crystallization Formation of a multi-component crystal with a co-former, altering the crystal lattice energy.[2]2- to 20-fold or higher.[3]Selection of a suitable co-former is critical. The co-crystal must be stable in the desired solvent.
Amorphous Solid Dispersion The compound is dispersed in a polymer matrix in an amorphous (non-crystalline) state, which has higher energy and solubility.Can lead to significant supersaturation, with improvements of over 100-fold reported for some drugs.Physical stability of the amorphous form is a concern; recrystallization can occur over time. Polymer selection is key.
Micronization/Nanonization Reducing the particle size of the compound increases the surface area-to-volume ratio, leading to a faster dissolution rate.Does not increase equilibrium solubility but enhances the rate of dissolution.Can lead to particle agglomeration, which may counteract the benefits of increased surface area.
Use of Surfactants Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous media.Varies depending on the compound, surfactant, and concentration.The critical micelle concentration (CMC) of the surfactant must be exceeded. Potential for surfactant-induced cell toxicity.
pH Modification Adjusting the pH of the solution to ionize the compound, thereby increasing its interaction with water.Highly dependent on the pKa of the compound. Can result in dramatic solubility increases.The required pH may not be compatible with biological assays. Buffering capacity is important.
Guide 2: Experimental Protocols for Solubility Enhancement

This protocol outlines a general method for screening co-formers for their ability to form co-crystals with a poorly soluble α-cyano compound using the solvent evaporation method.

Materials:

  • α-cyano compound of interest

  • A library of potential co-formers (e.g., pharmaceutically acceptable acids, bases, and neutral compounds like nicotinamide, saccharin, or carboxylic acids)

  • A range of solvents with varying polarities (e.g., ethanol, methanol, acetonitrile, ethyl acetate)

  • Small glass vials

  • Vortex mixer

  • Microscope

Method:

  • Select a Stoichiometric Ratio: Begin with a 1:1 molar ratio of the α-cyano compound to the co-former. Other ratios (e.g., 1:2, 2:1) can be explored in subsequent experiments.

  • Dissolution: In a small glass vial, dissolve a specific amount of the α-cyano compound and the chosen co-former in a minimal amount of a selected solvent. Ensure complete dissolution, warming gently if necessary.

  • Evaporation: Allow the solvent to evaporate slowly at room temperature. This can be done by leaving the vial uncapped or loosely capped in a fume hood.

  • Observation and Characterization: Once the solvent has evaporated, visually inspect the resulting solid under a microscope. The formation of new crystalline structures that are different from the starting materials suggests co-crystal formation.

  • Confirmation: Promising candidates should be further characterized using techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared (FTIR) spectroscopy to confirm the formation of a new crystalline phase.

  • Solubility Measurement: The aqueous solubility of the confirmed co-crystals should then be measured and compared to the original α-cyano compound.

This protocol provides a basic method for preparing an amorphous solid dispersion of an α-cyano compound with a polymer carrier.

Materials:

  • α-cyano compound of interest

  • Polymer carrier (e.g., polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC))

  • A common solvent that dissolves both the α-cyano compound and the polymer (e.g., methanol, ethanol, dichloromethane)

  • Rotary evaporator

  • Vacuum oven

Method:

  • Solution Preparation: Dissolve the α-cyano compound and the polymer carrier in the common solvent in a desired weight ratio (e.g., 1:1, 1:3, 1:5 drug-to-polymer). Ensure complete dissolution.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure. The temperature should be kept as low as possible to avoid thermal degradation.

  • Drying: Transfer the resulting solid film or mass to a vacuum oven and dry at a moderate temperature (e.g., 40-50°C) for 24-48 hours to remove any residual solvent.

  • Characterization: The resulting solid dispersion should be characterized by PXRD to confirm its amorphous nature (i.e., the absence of sharp crystalline peaks). DSC can also be used to observe the glass transition temperature (Tg).

  • Dissolution Testing: Perform dissolution studies to compare the dissolution rate and extent of the amorphous solid dispersion with the crystalline α-cyano compound.

Visualizing Experimental Workflows and Concepts

To aid in understanding the processes and relationships discussed, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_screening Co-crystal Screening cluster_asd Amorphous Solid Dispersion Preparation start Select α-Cyano Compound & Co-formers dissolve Dissolve in Solvent start->dissolve evaporate Slow Evaporation dissolve->evaporate observe Microscopic Observation evaporate->observe characterize Characterize (PXRD, DSC, FTIR) observe->characterize solubility_test Measure Aqueous Solubility characterize->solubility_test start_asd Select α-Cyano Compound & Polymer dissolve_asd Dissolve in Common Solvent start_asd->dissolve_asd evaporate_asd Rotary Evaporation dissolve_asd->evaporate_asd dry_asd Vacuum Drying evaporate_asd->dry_asd characterize_asd Characterize (PXRD, DSC) dry_asd->characterize_asd dissolution_test Perform Dissolution Study characterize_asd->dissolution_test

Fig. 1: Experimental workflows for solubility enhancement.

troubleshooting_precipitation cluster_solutions Potential Solutions problem Problem: α-Cyano compound precipitates in aqueous media solution1 Optimize Dilution (Stepwise Dilution) problem->solution1 solution2 Use Surfactants (e.g., Tween® 80) problem->solution2 solution3 Pre-warm Media (to 37°C) problem->solution3 solution4 Reduce Final Concentration problem->solution4

Fig. 2: Troubleshooting compound precipitation in assays.
Guide 3: Addressing Solubility in Cell-Based Signaling Assays

The poor aqueous solubility of α-cyano compounds can be particularly challenging in cell-based assays, where the compound needs to remain in solution to interact with its target. For example, α-cyano-4-hydroxycinnamic acid is used as an inhibitor of monocarboxylate transporters (MCTs) to study cellular metabolism. If it precipitates in the culture medium, its effective concentration will be unknown and the experimental results will be unreliable.

Case Study: Using an α-Cyano-based Kinase Inhibitor in a Cell Viability Assay

A researcher is testing a novel α-cyano-containing kinase inhibitor for its effect on cancer cell proliferation. The compound has very low aqueous solubility.

Problem: The compound precipitates in the cell culture medium, leading to inconsistent and non-reproducible dose-response curves.

Troubleshooting Workflow:

  • Re-evaluate Stock Solution:

    • Ensure the compound is fully dissolved in the DMSO stock. Sonication may help.

    • Consider if the stock concentration is too high, leading to immediate precipitation upon dilution. A lower stock concentration with a correspondingly larger volume added to the media (while keeping the final DMSO concentration low) might be necessary.

  • Formulation Development for In Vitro Use:

    • Co-solvent Screening: Test the solubility of the compound in other biocompatible solvents like ethanol or polyethylene glycol (PEG).

    • Surfactant Addition: Prepare a stock solution containing a low concentration of a non-ionic surfactant like Pluronic® F-127 or Cremophor® EL. This can help maintain the compound in a dispersed state.

    • Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility. Prepare a stock solution of the α-cyano compound pre-complexed with a cyclodextrin like hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Assay Protocol Modification:

    • Direct Addition vs. Serial Dilution: Instead of preparing a large volume of the highest concentration and then serially diluting in media (where precipitation can occur at the highest concentration), consider adding the appropriate amount of stock solution directly to each well already containing media.

    • Time of Exposure: For very insoluble compounds, a shorter incubation time might be necessary to assess the initial effects before significant precipitation occurs.

Signaling Pathway Visualization:

The following diagram illustrates a simplified generic kinase signaling pathway that could be investigated using an α-cyano-based inhibitor.

signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ligand Growth Factor receptor Receptor Tyrosine Kinase (RTK) ligand->receptor Binds kinase1 Kinase A receptor->kinase1 Activates kinase2 Kinase B kinase1->kinase2 Phosphorylates tf Transcription Factor kinase2->tf Activates inhibitor α-Cyano Inhibitor inhibitor->kinase2 Inhibits gene Target Gene (e.g., for Proliferation) tf->gene Promotes Transcription

Fig. 3: Inhibition of a kinase signaling pathway.

References

Technical Support Center: Enhancing the Stability of α-Cyanoacrylate Adhesives

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions regarding the stability of α-cyanoacrylate (CA) adhesives.

Frequently Asked Questions (FAQs) & Troubleshooting

Category 1: Shelf Life and Storage Stability

Question: What is the expected shelf life of a cyanoacrylate adhesive?

Answer: The shelf life of cyanoacrylate adhesives varies significantly based on whether the container has been opened.

  • Unopened: Typically, an unopened container stored under ideal conditions has a shelf life of 12 to 24 months from the date of manufacture.[1][2]

  • Opened: Once opened, the shelf life dramatically decreases to approximately 2 to 6 months.[1] This is due to exposure to atmospheric moisture, which initiates the polymerization process.[1][3]

Question: My adhesive is polymerizing in the container before use. What's causing this?

Answer: Premature polymerization in the container is the most common stability issue and is almost always caused by moisture contamination or improper storage. Air entering the bottle each time it's opened introduces humidity, which neutralizes the acidic stabilizers and triggers curing.[4] Storing the adhesive in a high-humidity environment or failing to tightly seal the cap will accelerate this process.[5]

Question: What are the optimal storage conditions to maximize stability?

Answer: To maximize shelf life, proper storage is critical.

  • Unopened Containers: For maximum longevity, store unopened bottles in a refrigerator at temperatures between 2°C and 7°C (35°F and 45°F).[4] Allow the adhesive to warm to room temperature before opening to prevent moisture condensation on the cold nozzle.[4][6]

  • Opened Containers: Once opened, do not return the container to the refrigerator.[4] The repeated temperature cycling will draw moist air into the container, causing condensation and premature curing.[4] Store opened containers at ambient temperature in a cool, dry place, away from direct sunlight, and consider placing them in an airtight container with a desiccant pack to absorb excess moisture.[3][5]

Category 2: Environmental and Curing-Related Issues

Question: Why is my adhesive curing too slowly or not at all on the substrate?

Answer: Delayed curing is typically linked to environmental conditions or the substrate itself.

  • Low Humidity: Cyanoacrylates rely on surface moisture to initiate curing.[7][8] In very dry environments (low relative humidity), the cure speed will be significantly reduced.

  • Acidic Surfaces: The acidic stabilizers within the adhesive must be neutralized for polymerization to begin.[9] If the substrate surface is acidic (e.g., some types of wood or residues from cleaning agents), it can inhibit or completely prevent the curing reaction.

  • Low Temperature: Colder temperatures slow down the chemical reaction of polymerization, leading to longer fixture times.[6][10]

Question: My adhesive is curing too fast, leading to poor bondline control. What can I do?

Answer: An excessively fast cure is usually caused by high humidity or a highly basic (alkaline) substrate surface.[8] While this provides a quick fixture, it can result in weaker bonds due to stress or the formation of a brittle polymer. To manage this, consider reducing the ambient humidity or ensuring the substrate is clean and neutral.

Question: A white, powdery residue ("blooming" or "frosting") is appearing around the bond line. How can I prevent this?

Answer: Blooming is caused by unreacted cyanoacrylate monomers volatilizing, reacting with ambient moisture, and settling back onto the surface as a fine white powder.[11] It is purely an aesthetic issue and does not typically affect bond strength.

  • Causes: The primary causes are using an excessive amount of adhesive (squeeze-out) or slow cure speeds, which allow more time for the monomer to become airborne.[11]

  • Solutions:

    • Use Less Adhesive: Apply the minimum amount necessary to cover the bonding area.

    • Increase Airflow: Use ventilation to carry away the volatile monomers.

    • Use an Accelerator: An accelerator (or "kicker") can be used to rapidly cure any excess adhesive, reducing the time available for blooming to occur.[11]

    • Use Low-Bloom Formulations: Specialized adhesives with higher molecular weight monomers are less volatile and specifically designed to prevent blooming.

Category 3: Chemical Stability and Formulation

Question: What is the role of stabilizers in a cyanoacrylate adhesive?

Answer: Stabilizers are critical components that keep the cyanoacrylate monomer in its liquid state.[12] Without them, the adhesive would polymerize almost instantly. There are two main types:

  • Anionic Polymerization Inhibitors: These are typically weak acids (e.g., sulfur dioxide, sulfonic acids) that prevent the spontaneous polymerization initiated by trace moisture or other basic species.[13][14] The curing process on a substrate begins when surface moisture neutralizes this acidic stabilizer.[8]

  • Free-Radical Inhibitors: These are phenolic compounds like hydroquinone or p-methoxy phenol (MEHQ) that prevent polymerization through a free-radical pathway, which can be initiated by heat or light.[15]

Question: Can I improve the thermal stability of my cyanoacrylate adhesive?

Answer: Yes, the thermal performance of standard cyanoacrylates, which is often limited to around 82°C (180°F), can be enhanced.[16]

  • Formulation Approach: Incorporating specific additives or using monomers with multiple bonds can create a more cross-linked polymer structure upon curing, which is more resistant to high temperatures.[17] Specialized formulations can withstand continuous temperatures up to 120°C or even higher for short periods.[16][18]

  • Modifier Additives: The addition of certain anhydrides (like maleic anhydride) or bifunctional cyanoacrylates can act as crosslinking agents, improving heat and moisture resistance.[19]

Quantitative Data on Stability

The stability of a cyanoacrylate adhesive can be quantified by several parameters. The tables below summarize typical performance data.

Table 1: Typical Shelf Life of Ethyl-Cyanoacrylate Adhesives

Condition Storage Temperature Expected Shelf Life
Unopened 2°C - 7°C (Refrigerated) Up to 30 months[6]
Unopened Room Temperature 12 - 24 months[1][2]

| Opened | Room Temperature | 2 - 6 months[1] |

Table 2: Influence of Temperature on Adhesive Performance

Temperature Condition Effect on Uncured Adhesive Effect on Cured Bond
Low Temperature (<10°C) Slower cure speed, increased viscosity.[10] Can become brittle, reducing impact strength.[10]
Optimal Temperature (20°C - 27°C) Maximized initial bond strength and cure rate.[6] Strong, stable bond.
High Temperature (>80°C for standard CA) Reduced shelf life due to degradation. Softening of the polymer, significant loss of bond strength.[16][20]

| High-Temp Formulation (>120°C) | Requires specialized stabilizers. | Maintains significant bond strength at elevated temperatures.[16][17] |

Experimental Protocols

Protocol 1: Accelerated Aging Test for Shelf Life Estimation

This protocol is used to simulate the long-term storage of a cyanoacrylate adhesive in a shortened timeframe.

Objective: To determine the stability of the adhesive formulation by measuring the change in viscosity after aging at an elevated temperature.

Methodology:

  • Initial Measurement: Determine the initial viscosity of the cyanoacrylate adhesive sample at 25°C using a Brookfield viscometer.[21] Record this value as V_initial.

  • Sample Preparation: Dispense a precise amount of the adhesive (e.g., 20 grams) into multiple, clean, dry, and sealed containers of the intended final packaging.

  • Aging: Place the sealed containers in a calibrated oven set to a constant elevated temperature. Common conditions include 40°C for 6 months or 80°C for 12 days.[21]

  • Viscosity Measurement: At predetermined intervals (e.g., weekly for the 80°C test), remove one sample container from the oven.

  • Equilibration: Allow the container to cool and equilibrate to room temperature (25°C) for at least 2 hours before opening. This prevents moisture condensation.

  • Final Measurement: Open the container and immediately measure the viscosity (V_final) using the same viscometer and parameters as the initial measurement.

  • Analysis: Calculate the Viscosity Change Ratio (VCR) as VCR = V_final / V_initial. A significant increase in viscosity indicates premature polymerization and poor stability. A common failure criterion is a VCR greater than 2.0 or the point at which the adhesive becomes a gel.

Protocol 2: Tensile Shear Strength Testing

This protocol measures the strength of an adhesive bond under shear stress and can be used to evaluate stability after aging.

Objective: To quantify the bond strength of the adhesive on a standardized substrate.

Methodology: (Adapted from ASTM D1002)

  • Substrate Preparation: Prepare standard test specimens (e.g., grit-blasted steel or aluminum lap shears). Clean the bonding surfaces thoroughly with a solvent like acetone to remove any oils or contaminants.[22]

  • Adhesive Application: Apply a single drop of the cyanoacrylate adhesive to one end of a lap shear specimen.

  • Assembly: Immediately join the second lap shear, creating a defined overlap area (e.g., 0.5 inches). Apply firm, consistent pressure for the recommended fixture time (e.g., 60 seconds).

  • Curing: Allow the bonded assembly to cure fully under controlled conditions (e.g., 24 hours at 22°C and 50% relative humidity).

  • Testing: Place the cured assembly into the grips of a universal testing machine (tensile tester).

  • Load Application: Apply a tensile load at a constant rate of crosshead movement (e.g., 1.3 mm/min) until the bond fails.[23]

  • Analysis: Record the maximum load (in Newtons or pounds-force) reached before failure. Calculate the shear strength by dividing the maximum load by the bond area (in MPa or psi). This test can be repeated on adhesives subjected to the accelerated aging protocol to assess the degradation of performance over time.

Visualizations: Workflows and Mechanisms

AnionicPolymerization Fig 1. Anionic Polymerization & Stabilization of Cyanoacrylate cluster_Storage In-Bottle (Storage) cluster_Application On Substrate (Application) Monomer CA Monomer (Liquid) Stabilizer Acidic Stabilizer (HA) Neutralization Neutralization HA + H₂O → A⁻ + H₃O⁺ Monomer->Neutralization Adhesive Applied Initiator Initiator (H₂O) on Substrate Initiator->Neutralization Propagation Anionic Polymerization Neutralization->Propagation Anion (A⁻) attacks CA Monomer Polymer Poly-CA (Solid Bond) Propagation->Polymer

Caption: Fig 1. Anionic Polymerization & Stabilization of Cyanoacrylate

TroubleshootingWorkflow Fig 2. Troubleshooting Premature Polymerization Start Adhesive Thickens or Gels in Container CheckStorage Review Storage Conditions Start->CheckStorage CheckCap Is Cap Tightly Sealed After Every Use? CheckStorage->CheckCap Process CheckHumidity Is Storage Area Cool and Dry? CheckCap->CheckHumidity Yes Solution_Cap Corrective Action: Ensure cap is clean and tightly sealed immediately. CheckCap->Solution_Cap No CheckAge Is Adhesive Within Opened Shelf Life (2-6 mo)? CheckHumidity->CheckAge Yes Solution_Humidity Corrective Action: Store in airtight container with desiccant. CheckHumidity->Solution_Humidity No Solution_Age Root Cause Likely: End of useful life. Procure fresh adhesive. CheckAge->Solution_Age No NoIssue Root Cause Unlikely: Moisture ingress is primary cause. Re-evaluate process. CheckAge->NoIssue Yes

Caption: Fig 2. Troubleshooting Premature Polymerization

StabilityFactors Fig 3. Key Factors Affecting CA Stability Stability Adhesive Stability Chemical Chemical Factors Stability->Chemical Environmental Environmental Factors Stability->Environmental Application Application Factors Stability->Application Anionic Anionic Stabilizer Chemical->Anionic Radical Free-Radical Inhibitor Chemical->Radical Monomer Monomer Purity Chemical->Monomer Temp Temperature Environmental->Temp Moisture Moisture/Humidity Environmental->Moisture Light UV Light Environmental->Light Substrate Substrate pH Application->Substrate Packaging Packaging/Container Application->Packaging

Caption: Fig 3. Key Factors Affecting CA Stability

References

Technical Support Center: Optimization of α-Cyano Compound Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of α-cyano compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing reaction conditions and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing α-cyano compounds? A1: Several robust methods are available, with the choice depending on the substrate and desired product. Key methods include:

  • Knoevenagel Condensation: The reaction of an aldehyde or ketone with an active methylene compound like malononitrile or ethyl cyanoacetate. It is widely used for creating α,β-unsaturated nitriles.

  • Nucleophilic Substitution: The reaction of an α-halo ketone with a cyanide salt (e.g., NaCN, KCN) is a straightforward method for preparing α-cyano ketones.

  • Transition Metal-Catalyzed Cross-Coupling: Palladium, nickel, or copper catalysts are used for the cyanation of aryl/alkenyl halides and triflates. This is a versatile method with a broad substrate scope.

  • Reductive Cyanation: This method allows for the synthesis of α-cyano carbonyls bearing a quaternary carbon center from tertiary alkyl bromides using an electrophilic cyanating reagent and a reductant like zinc.

  • Strecker Reaction: A three-component reaction between a carbonyl compound, an amine, and a cyanide source to produce α-aminonitriles.

Q2: Which cyanide source is best for my reaction? A2: The choice of cyanide source is critical and often depends on the reaction type, safety considerations, and catalyst compatibility.

  • Alkali Metal Cyanides (NaCN, KCN): Highly effective but also highly toxic. Often used in nucleophilic substitution and some organocatalytic reactions.

  • Trimethylsilyl Cyanide (TMSCN): A less basic and versatile reagent used in Strecker reactions and for the cyanation of carbonyls to form cyanohydrins.

  • Potassium Ferrocyanide (K₄[Fe(CN)₆]): A less toxic, stable, and commonly used cyanide source in palladium-catalyzed cyanations.

  • N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS): A less toxic and easily handled electrophilic cyanide source used in C-H bond cyanation.

  • Acetone Cyanohydrin: Serves as a source of hydrogen cyanide (HCN) and is used in hydrocyanation reactions.

Q3: How do I select an appropriate catalyst and solvent? A3: Catalyst and solvent selection is interdependent and crucial for reaction success.

  • Catalysts: For cross-coupling, palladium complexes (e.g., Pd(OAc)₂, Pd/C) are common. Nickel catalysts are effective for cyanation of unactivated alkyl mesylates. For Knoevenagel condensations, weak bases like piperidine or heterogeneous catalysts are often employed.

  • Solvents: Polar aprotic solvents like DMF, DMAc, and NMP are frequently used in transition metal-catalyzed reactions. For Knoevenagel condensations, ethanol or even solvent-free conditions can be effective. The choice of solvent can also influence reaction rate and selectivity; for instance, a THF:H₂O mixture can slow the diffusion of cyanide, preventing catalyst deactivation in some palladium-catalyzed systems.

Troubleshooting Guide

Low Reaction Yield

Q: My reaction yield for a Knoevenagel condensation is low. What are the potential causes and solutions? A: Low yields in Knoevenagel condensations can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Insufficient Catalyst Activity: The base catalyst (e.g., piperidine, ammonium acetate) may be weak or used in insufficient quantity.

    • Solution: Increase the catalyst loading or switch to a stronger, non-nucleophilic base like DBU. For sensitive substrates, consider using a heterogeneous catalyst which can also simplify workup.

  • Reversibility of the Reaction: The initial aldol-type addition can be reversible.

    • Solution: Ensure efficient removal of the water byproduct, which drives the reaction forward. This can be achieved using a Dean-Stark apparatus or by adding a dehydrating agent.

  • Steric Hindrance: Bulky substituents on either the carbonyl compound or the active methylene compound can slow the reaction.

    • Solution: Increase the reaction temperature or prolong the reaction time. A more active catalyst might also be necessary.

  • Poor Solubility: Reactants may not be fully soluble in the chosen solvent.

    • Solution: Switch to a solvent that provides better solubility for all components. For example, if using ethanol, consider a more polar solvent like DMF, but be mindful of potential side reactions.

Troubleshooting Workflow for Low Yield

G start Low Reaction Yield check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions check_catalyst Is Catalyst Active/Appropriate? start->check_catalyst check_workup Analyze Workup Procedure for Product Loss start->check_workup increase_temp Increase Temperature or Extend Reaction Time check_conditions->increase_temp Sub-optimal? change_catalyst Change Catalyst or Increase Loading check_catalyst->change_catalyst Inactive? optimize_workup Modify Extraction/Purification check_workup->optimize_workup Losses detected? success Yield Improved increase_temp->success change_catalyst->success optimize_workup->success

Caption: A decision tree for troubleshooting low reaction yields.

Side Product Formation

Q: I'm observing significant cyanohydrin formation in my palladium-catalyzed cyanation of an aryl halide. How can I suppress this? A: Cyanohydrin formation can be a competing side reaction, especially with certain substrates.

  • Cause: Excess cyanide ions can attack the nitrile product, particularly if it's activated. The formation of cyanohydrin from aldehydes or ketones present as starting materials or impurities is also common.

  • Solution 1 (Change Cyanide Source): Switch from a highly nucleophilic source like KCN to a less reactive one like K₄[Fe(CN)₆] or use an electrophilic source like NCTS if the reaction allows.

  • Solution 2 (Control Reagent Addition): Slow addition of the cyanide source can help maintain a low concentration, minimizing side reactions.

  • Solution 3 (Optimize Base and Ligand): The choice of base and ligand can influence the relative rates of the desired catalytic cycle versus side reactions. Screen different ligands (e.g., PPh₃) and bases (e.g., K₂CO₃, Na₂CO₃) to find the optimal combination that favors the desired product.

Q: My Knoevenagel condensation is producing a complex mixture of products. What is happening? A: This often points to self-condensation of the starting aldehyde/ketone or Michael addition side reactions.

  • Cause (Self-Condensation): Using a strong base can deprotonate the α-carbon of the carbonyl starting material, leading to self-condensation.

    • Solution: Use a milder base catalyst, such as piperidine or ammonium acetate, which is basic enough to deprotonate the active methylene compound but not the carbonyl substrate.

  • Cause (Michael Addition): The α,β-unsaturated nitrile product can act as a Michael acceptor, reacting with another equivalent of the active methylene carbanion.

    • Solution: Use a stoichiometric amount of the active methylene compound. Running the reaction at a lower temperature can also help improve selectivity.

Data Presentation: Optimized Reaction Conditions

The following tables summarize optimized conditions for various palladium-catalyzed cyanation reactions, providing a starting point for experimental design.

Table 1: Palladium-Catalyzed Cyanation of Aryl Halides with K₄[Fe(CN)₆]

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Substrate ScopeReference
Pd(OAc)₂ (1)NHC (1)Na₂CO₃ (1)DMAc120Electron-rich & deficient aryl iodides
Pd/PDA (10 mg)-Na₂CO₃ (0.5 mmol)NMP140Favorable for electron-deficient aryl halides

Table 2: Palladium-Catalyzed Cyanation with Other Cyanide Sources

Catalyst (mol%)Cyanide SourceAdditiveSolventTemperature (°C)Substrate ScopeReference
Pd/C (3.5)Cyanuric ChloridePPh₃ (7 mol%), K₂CO₃ (1.5 mmol)Formamide130Tolerates amine, aldehyde, keto, nitro groups
Pd(OAc)₂ (10)HexamethylenetetramineCu(OAc)₂ (1.2 equiv.)DMF140Tolerates nitro, methoxy, chloro groups

Experimental Protocols

Protocol 1: General Procedure for Knoevenagel Condensation

This protocol describes a typical Knoevenagel condensation between an aromatic aldehyde and malononitrile.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aromatic aldehyde (1.0 equiv.), malononitrile (1.05 equiv.), and a suitable solvent (e.g., ethanol, 0.5 M).

  • Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine (0.1 equiv.).

  • Reaction: Heat the mixture to reflux (typically 60-80°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration.

  • Purification: Wash the collected solid with cold ethanol to remove impurities. If necessary, the product can be further purified by recrystallization or column chromatography.

Protocol 2: Reductive Cyanation of a Tertiary Alkyl Bromide

This protocol is adapted for the synthesis of α-cyano ketones with a quaternary carbon center.

  • Setup: In a glovebox, charge a flame-dried reaction tube containing a magnetic stir bar with the α-bromo ketone (1.0 equiv.), the cyanating reagent (e.g., NCTS, 1.2 equiv.), and zinc dust (1.2 equiv.).

  • Solvent Addition: Add anhydrous DMF (to achieve a concentration of ~0.25 M).

  • Reaction: Cap the tube, remove it from the glovebox, and stir the mixture vigorously at room temperature for 2-4 hours, or until TLC analysis indicates completion.

  • Workup: Quench the reaction by adding water. Extract the aqueous mixture with ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired α-cyano ketone.

General Reaction Optimization Workflow

G start Define Synthetic Goal (Target α-Cyano Compound) lit_review Literature Review for Analogous Reactions start->lit_review initial_cond Select Initial Conditions (Catalyst, Solvent, Temp, Reagents) lit_review->initial_cond run_rxn Run Initial Experiment initial_cond->run_rxn analyze Analyze Outcome (Yield, Purity, Side Products) run_rxn->analyze troubleshoot Troubleshoot Issues (Low Yield, Impurities) analyze->troubleshoot optimize Systematically Vary One Parameter (OFAT/DoE) troubleshoot->optimize Problem Identified final_cond Optimized Conditions Identified troubleshoot->final_cond No Issues optimize->run_rxn Iterate

Caption: A general workflow for optimizing reaction conditions.

Improving the performance of A-cyano- based organic photoredox catalysts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with α-cyano-based organic photoredox catalysts.

Frequently Asked Questions (FAQs)

Q1: What are the key advantages of using α-cyano-based organic photoredox catalysts?

A1: α-Cyano-based organic photoredox catalysts offer several advantages, including:

  • Strongly Reducing Excited States: Many α-cyano-based catalysts, particularly donor-acceptor cyanoarenes, possess highly reducing excited states, enabling them to catalyze challenging reductive transformations.

  • Metal-Free Catalysis: As purely organic molecules, they eliminate the need for precious and potentially toxic transition metals, which simplifies product purification.

  • Tunable Photophysical Properties: Their absorption and emission properties, as well as their redox potentials, can be fine-tuned through structural modifications, allowing for optimization for specific reactions.

  • High Efficiency: Many cyanoarene-based catalysts exhibit high quantum yields and catalytic performance.[1][2]

Q2: How do I choose the appropriate α-cyano-based catalyst for my reaction?

A2: The choice of catalyst depends on the specific transformation. Key parameters to consider are the redox potentials of your substrates and the desired reaction pathway (oxidative or reductive quenching). The excited-state potential of the catalyst must be sufficient to oxidize or reduce the substrate of interest.[3] Computational methods and experimental data, such as cyclic voltammetry, can be used to predict and measure these properties.

Q3: What is the general mechanism for photoredox catalysis with these compounds?

A3: The general mechanism involves the absorption of light by the catalyst, promoting it to an excited state. This excited catalyst can then engage in single electron transfer (SET) with a substrate. In a reductive quenching cycle , the excited catalyst is reduced by a donor, and the resulting strongly reducing species reduces an acceptor. In an oxidative quenching cycle , the excited catalyst oxidizes a substrate, and the resulting oxidized catalyst is then reduced back to its ground state.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Low product yield is a common issue in photoredox catalysis. The following troubleshooting steps can help identify and resolve the problem.

Possible Causes and Solutions:

CauseRecommended Action
Incorrect Wavelength or Insufficient Light Intensity Ensure the light source's emission spectrum overlaps with the catalyst's absorption spectrum.[4] Increase light intensity, as higher photon flux can increase the reaction rate.[5] Consider using a dedicated photoreactor for optimized light delivery.[4]
Poor Catalyst Solubility Insoluble catalysts can lead to inconsistent results and lower yields.[6][7] Choose a solvent in which the catalyst and all reactants are fully soluble. In some cases, a co-solvent system may be necessary.[8]
Catalyst Degradation α-Cyano-based photocatalysts can degrade under reaction conditions.[1][2] Minimize reaction time and protect the reaction from excessive heat. If degradation is suspected, analyze the reaction mixture for catalyst decomposition products. A pre-catalyst strategy, where a molecule degrades into the active catalyst, can sometimes be beneficial.[1]
Inefficient Quenching The desired substrate may not be efficiently quenching the excited state of the catalyst. Perform a Stern-Volmer quenching study (see Experimental Protocols) to determine the quenching efficiency of each reaction component.
Presence of Quenchers or Inhibitors Adventitious impurities, including oxygen, can quench the excited catalyst or react with radical intermediates.[9] Ensure all reagents and solvents are pure and properly degassed.
Suboptimal Reaction Conditions Systematically screen reaction parameters such as solvent, temperature, and reactant concentrations. High-throughput experimentation (HTE) can accelerate this process.[10]

Troubleshooting Workflow for Low Yield:

low_yield_workflow start Low or No Yield Observed check_light Verify Light Source: - Correct Wavelength? - Sufficient Intensity? start->check_light check_solubility Check Solubility: - Catalyst & Reactants Soluble? check_light->check_solubility Light source OK check_degradation Investigate Catalyst Degradation: - Analyze for Decomposition check_solubility->check_degradation All components soluble quenching_study Perform Stern-Volmer Analysis: - Identify Primary Quencher check_degradation->quenching_study No significant degradation check_impurities Check for Impurities: - Degas Solvents? - Purify Reagents? quenching_study->check_impurities Quenching is efficient optimize_conditions Optimize Reaction Conditions: - Solvent, Temperature, Concentration check_impurities->optimize_conditions System is clean success Improved Yield optimize_conditions->success

Caption: A stepwise guide to troubleshooting low product yield in photoredox reactions.

Issue 2: Inconsistent Results or Poor Reproducibility

Inconsistent results can be frustrating and hinder research progress.

Possible Causes and Solutions:

CauseRecommended Action
Variations in Reaction Setup Standardize the reaction setup, including the photoreactor, light source position, and reaction vessel.[11] Even minor changes can affect light penetration and reaction temperature.
Inconsistent Reagent Quality Use reagents from the same batch for a series of experiments. Impurities in solvents or starting materials can have a significant impact.[12][13]
Atmospheric Contamination Inconsistent degassing or exposure to air can lead to variable results, as oxygen is an efficient quencher.[9] Utilize robust degassing techniques (e.g., freeze-pump-thaw) and maintain an inert atmosphere.
Temperature Fluctuations Photoreactors can generate heat. Use a fan or a temperature-controlled setup to maintain a consistent reaction temperature.
Heterogeneous Reaction Mixture If any component is not fully dissolved, inconsistent stirring can lead to variable reaction rates.[6] Ensure a homogeneous solution throughout the reaction.
Issue 3: Formation of Unexpected Side Products

The generation of side products can complicate purification and reduce the yield of the desired product.

Possible Causes and Solutions:

CauseRecommended Action
Substrate or Product Degradation The desired product or starting material may be unstable under the reaction conditions (e.g., sensitive to light or radicals). Reduce the irradiation time or use a lower intensity light source.
Alternative Reaction Pathways Radical intermediates can participate in multiple reaction pathways. Adjusting the concentration of radical traps or changing the solvent may favor the desired pathway.
Catalyst-Mediated Side Reactions The catalyst itself might be promoting undesired reactions. Consider screening other α-cyano-based catalysts with different electronic properties.
Reaction with Solvent Some solvents can react with radical intermediates. Choose a more inert solvent if solvent participation is suspected.

Experimental Protocols

Protocol 1: Stern-Volmer Luminescence Quenching Analysis

This protocol is used to determine which component in a reaction mixture is quenching the excited state of the photocatalyst.[14][15]

Materials:

  • Fluorometer or fluorescence plate reader

  • Quartz cuvettes or 96-well plates

  • Degassed solvent (the same as used in the reaction)

  • Stock solution of the α-cyano-based photocatalyst

  • Stock solutions of each potential quencher (reactants, additives)

Procedure:

  • Prepare a series of solutions with a constant concentration of the photocatalyst and varying concentrations of the quencher.

  • Prepare a blank solution containing only the photocatalyst at the same concentration.

  • Ensure all solutions are thoroughly degassed and maintained under an inert atmosphere.

  • Measure the luminescence intensity of the blank solution (I₀).

  • Measure the luminescence intensity of each quencher solution (I).

  • Plot I₀/I versus the concentration of the quencher ([Q]).

  • The slope of the resulting line is the Stern-Volmer constant (Ksv). A steeper slope indicates a more efficient quencher.

Stern-Volmer Experimental Workflow:

stern_volmer_workflow prep_solutions Prepare Solutions: - Constant [Catalyst] - Varying [Quencher] degas Degas all solutions (e.g., N2 sparging) prep_solutions->degas measure_blank Measure Luminescence of Catalyst only (I₀) degas->measure_blank measure_samples Measure Luminescence of each sample (I) degas->measure_samples plot_data Plot I₀/I vs. [Quencher] measure_blank->plot_data measure_samples->plot_data analyze_slope Determine Ksv (slope) plot_data->analyze_slope conclusion Identify Primary Quencher analyze_slope->conclusion

Caption: Workflow for conducting a Stern-Volmer quenching experiment.

Protocol 2: Cyclic Voltammetry (CV) for Redox Potential Determination

CV is used to measure the ground-state redox potentials of the catalyst and reactants, which is crucial for understanding the thermodynamics of the electron transfer steps.[16][17][18]

Materials:

  • Potentiostat

  • Three-electrode cell (working, reference, and counter electrodes)

  • Degassed electrolyte solution (e.g., 0.1 M TBAPF₆ in the reaction solvent)

  • Solution of the compound to be analyzed (approx. 1 mM)

  • Internal standard with a known redox potential (e.g., ferrocene)

Procedure:

  • Assemble the three-electrode cell and fill it with the electrolyte solution.

  • Run a background CV of the electrolyte solution to ensure there are no interfering redox events in the potential window of interest.

  • Add the solution of the compound to be analyzed and degas the solution again.

  • Record the cyclic voltammogram by sweeping the potential.

  • Identify the oxidation and reduction peak potentials.

  • Add a small amount of the internal standard (ferrocene) and record another CV to reference the measured potentials.

  • The half-wave potential (E₁/₂) for a reversible process is the average of the anodic and cathodic peak potentials and represents the standard redox potential.

Cyclic Voltammetry Setup:

cv_setup potentiostat Potentiostat cell Electrochemical Cell Working Electrode Reference Electrode Counter Electrode Analyte in Electrolyte Solution potentiostat->cell:we Controls Potential potentiostat->cell:re Measures Potential potentiostat->cell:ce Balances Current cell:we->potentiostat Measures Current

Caption: A diagram of a standard three-electrode setup for cyclic voltammetry.

Quantitative Data

Table 1: Influence of Solvent Polarity on the Excited-State Redox Potentials of a Representative Organic Photocatalyst (4CzIPN) [3]

SolventReichardt Polarity (Eᵀ(30))E₁/₂ (ox) (V vs SCE)E₁/₂ (red) (V vs SCE)E₀,₀ (eV)E₁/₂ (ox) (V vs SCE)E₁/₂ (red) (V vs SCE)
Toluene33.9+1.28-1.492.64-1.36+1.15
THF37.4+1.29-1.512.62-1.33+1.11
DCM40.7+1.30-1.502.55-1.25+1.05
Acetonitrile45.6+1.29-1.522.48-1.19+0.96

Data adapted from literature and intended for illustrative purposes. Actual values may vary.

Table 2: Effect of Light Intensity on Reaction Time [4][10]

ReactionStandard LED Setup (Time)High-Power LED Reactor (Time)
Decarboxylative Arylation12 h1.5 h
C-N Arylation24 h3 h
Cross-Electrophile Coupling6 h45 min
C-O Arylation24 h35 min

This table illustrates the general trend that higher light intensity can significantly reduce reaction times.

References

Validation & Comparative

A-cyano Matrix in Quantitative Proteomics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of quantitative proteomics, particularly in workflows utilizing Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry (MS), the choice of matrix is a critical determinant of experimental success. The matrix facilitates the desorption and ionization of analyte molecules, directly impacting sensitivity, spectral quality, and ultimately, the accuracy of protein identification and quantification. This guide provides a detailed comparison of α-cyano-4-hydroxycinnamic acid (CHCA), a widely used matrix, with other common alternatives, supported by experimental data and detailed protocols.

Performance Comparison of MALDI Matrices

The selection of a MALDI matrix is often guided by the physicochemical properties of the analytes, such as molecular weight and hydrophobicity. While CHCA is a robust general-purpose matrix, especially for peptides, other matrices like Sinapinic Acid (SA) and 2,5-dihydroxybenzoic acid (DHB) offer advantages for specific applications. Furthermore, rationally designed matrices such as 4-chloro-α-cyanocinnamic acid (Cl-CCA) have emerged, demonstrating superior performance in certain contexts.

Qualitative Comparison
MatrixPrimary ApplicationsAdvantagesDisadvantages
α-Cyano-4-hydroxycinnamic acid (CHCA) Peptides and small proteins (<30 kDa)High ionization efficiency, good for low-abundance peptides.Can produce significant background noise in the low mass range, may lead to in-source decay of labile modifications.
Sinapinic Acid (SA) High molecular weight proteins (>10 kDa)"Softer" ionization, minimizing fragmentation of large proteins.Can lead to the formation of adducts, potentially complicating spectral interpretation.
2,5-Dihydroxybenzoic acid (DHB) Peptides, glycoproteins, and post-translationally modified (PTM) proteinsProduces less background from matrix clusters, preserving labile modifications.Generally provides weaker signal intensity compared to CHCA.
4-Chloro-α-cyanocinnamic acid (Cl-CCA) Peptides, especially phosphopeptidesHigher sensitivity and sequence coverage than CHCA, less bias against arginine-containing peptides.Not as widely used and may be less readily available.
Quantitative Performance Data

Direct quantitative comparisons of MALDI matrices can be challenging due to variations in experimental conditions. However, several studies provide valuable data points for performance evaluation.

Performance MetricCHCASADHBCl-CCAExperimental Context
Sequence Coverage 44%--58%Identification of R. jostii membrane protein from SDS-PAGE gel.
Peptide Detection Better at low analyte concentrationsRecommended for hydrophobic proteins (in concert with DHB)Better at high analyte concentrations-Analysis of protein digests.
Signal Intensity -3.5x greater than CHCA on AnchorChip--Analysis of low molecular weight human serum proteome.
Signal-to-Noise Ratio -10x greater than CHCA on AnchorChip--Analysis of low molecular weight human serum proteome.
Phosphopeptide Sensitivity ---Up to 10-fold improvement over CHCAAnalysis of standard protein tryptic digests.

It is often beneficial to use matrices in concert to improve protein identification coverage. For instance, using HCCA in combination with SA can enhance the coverage of hydrophilic proteins, while DHB with SA is recommended for hydrophobic proteins.

Experimental Protocols

Detailed and consistent experimental protocols are paramount for reproducible quantitative proteomics. Below are standard protocols for sample preparation using CHCA, SA, and DHB.

I. Matrix Solution Preparation
  • CHCA: Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid in a solvent mixture of 50% acetonitrile and 0.1% trifluoroacetic acid (TFA) in water.

  • SA: Prepare a solution of 10 mg/mL Sinapinic Acid in a solvent mixture of 50% acetonitrile and 0.1% TFA in water.

  • DHB: Prepare a solution of 20 mg/mL 2,5-dihydroxybenzoic acid in a solvent mixture of 30% acetonitrile and 0.1% TFA in water.

For all matrix solutions, vortex thoroughly to ensure complete dissolution. It is recommended to prepare fresh matrix solutions daily for optimal performance.

II. Sample Preparation and Spotting (Dried-Droplet Method)
  • Sample-Matrix Mixture: Mix the peptide or protein sample with the matrix solution in a 1:1 ratio (v/v). The final analyte concentration should ideally be in the low femtomole to low picomole range.

  • Spotting: Deposit 0.5 - 1.0 µL of the sample-matrix mixture onto the MALDI target plate.

  • Crystallization: Allow the droplet to air-dry at room temperature. This process allows for the co-crystallization of the analyte and matrix.

  • Analysis: Once the spots are completely dry, the target plate can be loaded into the mass spectrometer for analysis.

Visualizing the Workflow

To provide a clearer understanding of the experimental process, the following diagrams illustrate the key stages of a typical quantitative proteomics experiment using MALDI-TOF MS.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_maldi_prep MALDI Plate Preparation cluster_ms_analysis Mass Spectrometry cluster_data_analysis Data Analysis Protein_Extraction Protein Extraction Protein_Digestion Protein Digestion (e.g., Trypsin) Protein_Extraction->Protein_Digestion Peptide_Purification Peptide Purification & Desalting Protein_Digestion->Peptide_Purification Sample_Matrix_Mixing Sample-Matrix Mixing Peptide_Purification->Sample_Matrix_Mixing Matrix_Selection Matrix Selection (CHCA, SA, DHB) Matrix_Selection->Sample_Matrix_Mixing Spotting Spotting & Crystallization Sample_Matrix_Mixing->Spotting MALDI_TOF_MS MALDI-TOF MS Analysis Spotting->MALDI_TOF_MS Data_Acquisition Data Acquisition MALDI_TOF_MS->Data_Acquisition Protein_Identification Protein Identification Data_Acquisition->Protein_Identification Quantification Quantification Protein_Identification->Quantification

Caption: A general workflow for quantitative proteomics using MALDI-TOF MS.

Logical_Relationship Analyte_Properties Analyte Properties (Mass, Hydrophobicity, PTMs) Matrix_Choice Matrix Choice (CHCA, SA, DHB, etc.) Analyte_Properties->Matrix_Choice informs Ionization_Efficiency Ionization Efficiency Matrix_Choice->Ionization_Efficiency determines Spectral_Quality Spectral Quality (S/N, Resolution) Ionization_Efficiency->Spectral_Quality impacts Data_Quality Data Quality (Sequence Coverage, ID Confidence) Spectral_Quality->Data_Quality influences

Performance Showdown: α-Cyano-4-hydroxycinnamic Acid vs. 4-Chloro-α-cyanocinnamic Acid in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, the choice of matrix is a critical factor influencing the quality and sensitivity of results. This guide provides an objective comparison of two prominent matrices: the well-established α-cyano-4-hydroxycinnamic acid (CHCA) and the rationally designed 4-chloro-α-cyanocinnamic acid (Cl-CCA).

Extensive experimental data demonstrates that Cl-CCA consistently outperforms CHCA, particularly in the analysis of complex peptide mixtures, including those containing acidic and phosphorylated peptides.[1][2] The substitution of a chloro group in Cl-CCA leads to a lower proton affinity compared to CHCA, which is hypothesized to facilitate more efficient proton transfer to the analyte, resulting in enhanced ion yields.[3][4]

Quantitative Performance Comparison

The superiority of Cl-CCA is evident across several key performance metrics in MALDI-MS analysis of standard protein digests, such as bovine serum albumin (BSA) and ovalbumin (OVA).

Performance Metricα-Cyano-4-hydroxycinnamic acid (CHCA)4-Chloro-α-cyanocinnamic acid (Cl-CCA)Sample AmountSource
BSA Tryptic Digest Sequence Coverage 72%79%100 fmol[3]
56%70%10 fmol[3]
18%52%1 fmol[3]
0%25%200 amol[3]
OVA Tryptic Digest Sequence Coverage 61%63%100 fmol[3]
42%51%10 fmol[3]
15%23%1 fmol[3]
Number of Identified BSA Peptides 5461100 fmol[3]
374810 fmol[3]
9321 fmol[3]
017200 amol[3]
Sensitivity with Labile Peptides BaselineUp to 10-fold improvementN/A[3][5]

Studies have consistently shown that Cl-CCA yields a higher number of identified peptides and greater sequence coverage, especially at low sample concentrations.[1][3][4] Furthermore, Cl-CCA demonstrates a significant advantage in the analysis of labile peptides, such as phosphopeptides, showing as much as a tenfold improvement in sensitivity.[3] This is attributed to the "cooler" nature of the Cl-CCA matrix, which minimizes in-source fragmentation of delicate analytes.[3][5]

Experimental Protocols

Precise and consistent sample preparation is paramount for reproducible MALDI-MS results. The following are representative experimental protocols for the use of CHCA and Cl-CCA.

α-Cyano-4-hydroxycinnamic acid (CHCA) Matrix Preparation and Application

Materials:

  • α-Cyano-4-hydroxycinnamic acid (CHCA)

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Proteomics grade water

Protocol:

  • Matrix Solution Preparation (Saturated):

    • Dissolve CHCA powder in a solution of 50% acetonitrile and 0.1% TFA in proteomics grade water to create a saturated solution.[6] Other solvent compositions, such as 70% acetonitrile, may also be used.[6]

    • Vortex the solution vigorously.[6]

    • If not fully dissolved, centrifuge the tube and use the supernatant.[6] A concentration of 5 mg/mL can also be employed.[6]

  • Dried Droplet Sample Deposition:

    • Mix the saturated matrix solution with your sample.[6]

    • Apply 0.2 to 1.0 µL of the mixture onto the MALDI target plate.[6]

    • Allow the sample-matrix mixture to co-crystallize by air drying at room temperature.[6]

    • Analyze the sample using a MALDI-MS instrument.[6]

4-Chloro-α-cyanocinnamic acid (Cl-CCA) Matrix Preparation and Application

Materials:

  • 4-Chloro-α-cyanocinnamic acid (Cl-CCA)

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

Protocol:

  • Matrix Solution Preparation:

    • Prepare a 5 mg/mL solution of Cl-CCA in a solvent mixture of 80% acetonitrile and 0.1% TFA.[7]

  • Sample Deposition:

    • Mix 0.5 µL of the analyte sample with 0.5 µL of the Cl-CCA matrix solution directly on the MALDI target plate.[3]

    • Allow the mixture to air dry.[3]

    • Analyze the sample using a MALDI-MS instrument.

Experimental Workflow Visualization

The general workflow for preparing a sample for MALDI-MS analysis using either CHCA or Cl-CCA is depicted below.

MALDI_Workflow cluster_prep Sample & Matrix Preparation cluster_spotting Target Plate Spotting cluster_analysis MS Analysis Analyte Analyte (e.g., Protein Digest) Mix Mix Analyte and Matrix Solution Analyte->Mix Matrix_Solvent Matrix Solvent (ACN/TFA/H2O) Matrix_Solution Matrix Solution Matrix_Solvent->Matrix_Solution Matrix_Powder Matrix Powder (CHCA or Cl-CCA) Matrix_Powder->Matrix_Solution Matrix_Solution->Mix Spot Spot Mixture onto MALDI Target Mix->Spot Crystallize Co-crystallization (Air Dry) Spot->Crystallize MALDI_MS MALDI-MS Analysis Crystallize->MALDI_MS Data Mass Spectrum Data MALDI_MS->Data

References

A Researcher's Guide to Evaluating the Purity of Commercial α-Cyano-4-hydroxycinnamic Acid (CHCA)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in drug development and proteomics, the purity of α-cyano-4-hydroxycinnamic acid (CHCA), a critical matrix for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS), is paramount for achieving high-quality, reproducible results. This guide provides a comprehensive comparison of methods to evaluate the purity of commercial CHCA, complete with experimental protocols and data presentation to aid in the selection of a high-quality reagent.

The performance of CHCA in MALDI-MS is highly sensitive to the presence of impurities. These contaminants can lead to suppression of analyte signals, the formation of interfering matrix clusters, and an overall reduction in the signal-to-noise ratio, ultimately compromising the sensitivity and reliability of the analysis. Therefore, a thorough evaluation of CHCA purity is a critical step in any MALDI-MS workflow.

Common Impurities in Commercial CHCA

Several types of impurities can be found in commercial CHCA preparations, affecting its performance as a MALDI matrix. The most common of these include:

  • Alkali Salts (Sodium and Potassium): These salts are frequent contaminants and are known to cause the formation of matrix clusters, which can obscure the low-mass range of the MALDI spectrum and suppress the ionization of peptide analytes.[1]

  • Organic Impurities: One identified organic impurity in some commercial batches of CHCA is N,N-dimethylbutyl amine. The presence of such contaminants can significantly decrease the sensitivity of peptide analysis in MALDI-MS.

  • Synthetic Byproducts: Residual starting materials or byproducts from the synthesis of CHCA can also be present and may interfere with the co-crystallization process or the ionization of the analyte.

Analytical Methods for Purity Assessment

A multi-pronged approach utilizing several analytical techniques is recommended for a comprehensive evaluation of CHCA purity.

Analytical TechniqueInformation ProvidedKey Parameters to Evaluate
High-Performance Liquid Chromatography (HPLC) Quantitative assessment of purity and detection of organic impurities.Peak purity, presence of additional peaks, and percentage purity by area normalization.
Mass Spectrometry (MALDI-TOF MS) Functional testing of the matrix performance and detection of adduct-forming impurities.Signal-to-noise ratio of standard peptides, presence of matrix clusters, and suppression of analyte signals.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation of CHCA and identification of organic impurities.Presence of unexpected signals in the 1H NMR spectrum.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to enable researchers to perform their own quality assessment of commercial CHCA.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This method provides a quantitative measure of the purity of CHCA and can detect the presence of organic impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA)

  • CHCA sample

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) TFA in water

    • Mobile Phase B: 0.1% (v/v) TFA in ACN

  • Sample Preparation:

    • Dissolve the CHCA sample in a 50:50 mixture of Mobile Phase A and Mobile Phase B to a final concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 337 nm

    • Gradient: A linear gradient from 10% to 90% Mobile Phase B over 20 minutes is a good starting point and can be optimized as needed.

  • Data Analysis:

    • Integrate the peak areas of all detected peaks.

    • Calculate the purity of CHCA by dividing the peak area of the main CHCA peak by the total area of all peaks and multiplying by 100.

MALDI-TOF Mass Spectrometry for Performance Evaluation

This functional test directly assesses the performance of the CHCA matrix in a typical MALDI-MS experiment.

Instrumentation:

  • MALDI-TOF Mass Spectrometer

Reagents:

  • CHCA sample

  • Standard peptide mixture (e.g., Angiotensin I, Bradykinin, etc.) at a concentration of 1 pmol/µL

  • Acetonitrile (ACN)

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA)

  • Optional: Ammonium phosphate monobasic

Procedure:

  • Matrix Solution Preparation:

    • Prepare a saturated solution of CHCA in 50:50 ACN/water with 0.1% TFA. Vortex thoroughly.

    • For improved performance, a separate matrix solution containing 10 mg/mL CHCA and 6 mM ammonium phosphate in 50:50 ACN/water with 0.1% TFA can be prepared.[2]

  • Sample Preparation (Dried Droplet Method):

    • Mix the standard peptide solution and the matrix solution in a 1:1 ratio (v/v).

    • Spot 1 µL of the mixture onto the MALDI target plate.

    • Allow the spot to air dry completely at room temperature.

  • Mass Spectrometry Analysis:

    • Acquire mass spectra in the positive ion mode over a mass range appropriate for the peptide standards.

  • Data Analysis:

    • Evaluate the signal-to-noise ratio (S/N) of the peptide peaks.

    • Inspect the low-mass region (m/z < 700) for the presence of intense matrix cluster peaks.

    • Compare the performance of different CHCA batches by comparing the S/N of the same peptide standards. A high-purity CHCA should yield high S/N for the peptide standards with minimal interference from matrix clusters.

¹H-NMR Spectroscopy for Structural Confirmation

NMR spectroscopy provides detailed structural information and can be used to confirm the identity of CHCA and detect the presence of proton-containing impurities.

Instrumentation:

  • NMR Spectrometer (300 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆)

  • CHCA sample

Procedure:

  • Sample Preparation:

    • Dissolve 5-10 mg of the CHCA sample in approximately 0.7 mL of DMSO-d₆ in an NMR tube.

  • NMR Analysis:

    • Acquire a ¹H NMR spectrum according to the instrument's standard procedures.

  • Data Analysis:

    • Compare the obtained spectrum with a reference spectrum of pure CHCA.

    • The characteristic peaks for CHCA should be present. Any significant additional peaks may indicate the presence of impurities. The expected chemical shifts for CHCA in DMSO-d₆ are approximately:

      • ~10.5 ppm (singlet, 1H): Carboxylic acid proton

      • ~8.0 ppm (doublet, 2H): Aromatic protons ortho to the acrylic acid group

      • ~7.8 ppm (singlet, 1H): Vinylic proton

      • ~6.9 ppm (doublet, 2H): Aromatic protons meta to the acrylic acid group

      • ~10.3 ppm (singlet, 1H): Phenolic hydroxyl proton

Performance Comparison of CHCA Alternatives

While high-purity CHCA is a robust matrix, certain impurities can negatively impact its performance. The following table summarizes the expected performance of an ideal, high-purity CHCA compared to a lower-purity alternative.

Performance MetricHigh-Purity CHCALower-Purity CHCA (with alkali salts and organic contaminants)
Peptide Signal Intensity HighLow to moderate, potential for signal suppression
Signal-to-Noise Ratio (S/N) ExcellentPoor to moderate
Matrix Cluster Formation MinimalSignificant, especially in the low m/z range
Reproducibility HighLow, "sweet spot" hunting may be necessary
Background Noise LowHigh

Visualizing the Workflow and Key Relationships

The following diagrams, generated using the DOT language, illustrate the experimental workflow for evaluating CHCA purity and the relationship between impurities and MALDI-MS performance.

CHCA_Purity_Evaluation_Workflow cluster_sample Commercial CHCA Sample cluster_analysis Analytical Methods cluster_results Evaluation Criteria cluster_decision Decision Sample Commercial CHCA HPLC HPLC Purity Analysis Sample->HPLC MALDI MALDI-MS Performance Test Sample->MALDI NMR NMR Structural Confirmation Sample->NMR Purity Quantitative Purity (%) HPLC->Purity Performance Signal-to-Noise Ratio Matrix Cluster Level MALDI->Performance Structure Structural Integrity (Absence of Impurity Signals) NMR->Structure Decision Accept or Reject Commercial Batch Purity->Decision Performance->Decision Structure->Decision

Fig. 1: Experimental workflow for the comprehensive evaluation of commercial CHCA purity.

Impurity_Effects_on_MALDI cluster_impurities Common Impurities cluster_effects Negative Effects on MALDI-MS CHCA Commercial CHCA Alkali_Salts Alkali Salts (Na+, K+) CHCA->Alkali_Salts Organic_Imp Organic Impurities (e.g., Amines) CHCA->Organic_Imp Matrix_Clusters Increased Matrix Cluster Formation Alkali_Salts->Matrix_Clusters Signal_Suppression Analyte Signal Suppression Alkali_Salts->Signal_Suppression Organic_Imp->Signal_Suppression Low_SN Reduced Signal-to-Noise Ratio Organic_Imp->Low_SN Matrix_Clusters->Low_SN Poor_Repro Poor Reproducibility Signal_Suppression->Poor_Repro Low_SN->Poor_Repro

Fig. 2: Logical relationship between impurities in commercial CHCA and their detrimental effects on MALDI-MS performance.

By implementing these evaluation strategies, researchers can ensure the quality and purity of their CHCA matrix, leading to more reliable and sensitive MALDI-MS analyses in their drug discovery and proteomics research.

References

Comparative Inhibitory Effects of α-Cyano Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the inhibitory properties of various α-cyano compounds, providing researchers, scientists, and drug development professionals with comparative data, experimental methodologies, and insights into their mechanisms of action.

This guide offers an objective comparison of the inhibitory effects of several classes of α-cyano compounds against their primary biological targets. The inclusion of quantitative data, detailed experimental protocols, and visual representations of signaling pathways and experimental workflows aims to provide a comprehensive resource for advancing research and development in this area.

Comparative Inhibitor Potency

The inhibitory activities of representative α-cyano compounds are summarized in the table below. These compounds exhibit a range of potencies against diverse biological targets, highlighting the versatility of the α-cyano scaffold in inhibitor design.

Compound ClassRepresentative CompoundTargetInhibition Value (IC₅₀/Kᵢ)Reversibility
α-Cyanoacrylamides Ibrutinib α-cyano derivativeBruton's Tyrosine Kinase (BTK)~0.5 nM (IC₅₀)[1]Reversible[2]
RCKI 12Bruton's Tyrosine Kinase (BTK)1.4 ± 0.2 nM (IC₅₀)[3]Reversible
Compound 62 Ribosomal S6 Kinase 2 (RSK2)40 nM (IC₅₀)[3]Reversible
Compound 34 Janus Kinase 3 (JAK3)154 pM (IC₅₀)[3]Reversible
Compound 13h TGF-β-activated kinase 1 (TAK1)27 nM (IC₅₀)[4]Reversible
α-Cyanocinnamic Acid Derivatives α-Cyano-4-hydroxycinnamic acid (α-CHCA)Monocarboxylate Transporter 1 (MCT1)1.5 µM (IC₅₀) in rat heart mitochondria[5]Not specified
α-Cyano-4-hydroxycinnamic acid (α-CHCA)Mitochondrial Pyruvate Carrier6.3 µM (Kᵢ)[6]Not specified
Compound 5f Aldose Reductase (ALR2)72.7 ± 1.6 nM (IC₅₀)[7][8]Not specified
Cyano-Acrylamides Cyano-myracrylamide (CMA)DHHC Palmitoyltransferase 20 (zDHHC20)1.35 µM (IC₅₀)[9][10]Covalent

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols offer a foundation for the replication and validation of the presented findings.

In Vitro Kinase Inhibition Assay (for α-Cyanoacrylamides)

This assay determines the potency of α-cyanoacrylamide compounds in inhibiting the activity of a specific kinase.

  • Reagents and Materials:

    • Purified recombinant kinase (e.g., BTK, JAK3, RSK2)

    • Kinase-specific substrate peptide (e.g., a fluorescently labeled peptide)

    • ATP (Adenosine triphosphate)

    • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

    • α-Cyanoacrylamide inhibitor compound (dissolved in DMSO)

    • Microplate reader capable of detecting fluorescence or luminescence.

  • Procedure:

    • Prepare a serial dilution of the α-cyanoacrylamide inhibitor in DMSO.

    • In a microplate, add the kinase, the substrate peptide, and the assay buffer.

    • Add the diluted inhibitor to the wells. Include a DMSO-only control (no inhibitor) and a no-enzyme control.

    • Initiate the kinase reaction by adding a specific concentration of ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

    • Stop the reaction (e.g., by adding a stop solution containing EDTA).

    • Measure the signal (e.g., fluorescence) using a microplate reader. The signal is proportional to the amount of phosphorylated substrate.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Lactate Uptake Assay (for MCT Inhibitors)

This assay measures the ability of α-cyanocinnamic acid derivatives to inhibit the transport of lactate into cells.

  • Reagents and Materials:

    • Cancer cell line expressing the target MCT (e.g., MCT1 or MCT4)

    • Cell culture medium and supplements

    • α-Cyanocinnamic acid derivative inhibitor

    • Radiolabeled lactate (e.g., ¹⁴C-lactate)

    • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)

    • Scintillation counter.

  • Procedure:

    • Seed the cells in a multi-well plate and allow them to adhere overnight.

    • Wash the cells with the uptake buffer.

    • Pre-incubate the cells with various concentrations of the inhibitor in the uptake buffer for a specific time (e.g., 10 minutes).

    • Initiate the uptake by adding the uptake buffer containing radiolabeled lactate.

    • Incubate for a short period (e.g., 5 minutes) at room temperature.

    • Stop the uptake by rapidly washing the cells with ice-cold uptake buffer.

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

    • Calculate the percentage of inhibition of lactate uptake for each inhibitor concentration.

    • Determine the IC₅₀ value as described in the kinase inhibition assay.

Aldose Reductase Activity Assay (Spectrophotometric)

This assay quantifies the inhibition of aldose reductase by measuring the decrease in NADPH absorbance.

  • Reagents and Materials:

    • Purified recombinant aldose reductase (ALR2)

    • DL-glyceraldehyde (substrate)

    • NADPH (cofactor)

    • Phosphate buffer (pH 6.2)

    • α-Cyanocinnamic acid derivative inhibitor

    • UV-Vis spectrophotometer.

  • Procedure:

    • Prepare a reaction mixture containing the phosphate buffer, NADPH, and the inhibitor at various concentrations.

    • Add the aldose reductase enzyme to the mixture.

    • Initiate the reaction by adding the substrate, DL-glyceraldehyde.

    • Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Determine the percentage of inhibition and the IC₅₀ value.

Protein S-Acylation Inhibition Assay (Fluorescence Polarization)

This assay assesses the ability of compounds like cyano-myracrylamide to inhibit DHHC-PATs.

  • Reagents and Materials:

    • Purified recombinant DHHC enzyme (e.g., zDHHC20)

    • Fluorescently labeled peptide substrate (e.g., 5-FAM-NRas)

    • Palmitoyl-CoA (acyl donor)

    • Assay buffer

    • Cyano-myracrylamide inhibitor

    • Microplate reader with fluorescence polarization capabilities.

  • Procedure:

    • In a microplate, combine the DHHC enzyme, fluorescently labeled peptide substrate, and the inhibitor at various concentrations.

    • Initiate the reaction by adding palmitoyl-CoA.

    • Incubate the plate to allow for the acylation reaction to occur.

    • Measure the fluorescence polarization of the samples. An increase in polarization indicates that the fluorescent peptide has been acylated and is tumbling more slowly.

    • Calculate the percentage of inhibition and the IC₅₀ value based on the changes in fluorescence polarization.

Signaling Pathways and Mechanisms of Action

The inhibitory effects of α-cyano compounds are exerted through their interaction with key signaling pathways. Understanding these pathways is crucial for elucidating their therapeutic potential.

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

α-Cyanoacrylamides, such as derivatives of ibrutinib, target Bruton's Tyrosine Kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[11][12] Upon BCR activation, BTK is recruited to the plasma membrane and phosphorylated, leading to the activation of downstream signaling molecules like phospholipase C gamma 2 (PLCγ2).[4][13] PLCγ2 activation results in the generation of second messengers that ultimately activate transcription factors such as NF-κB, promoting B-cell proliferation, survival, and differentiation.[4][5] Reversible covalent inhibition of BTK by α-cyanoacrylamides blocks this cascade, making them promising therapeutic agents for B-cell malignancies.[2]

BTK_Signaling_Pathway BCR B-cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Antigen binding BTK BTK Lyn_Syk->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Activation AC_inhibitor α-Cyanoacrylamide Inhibitor AC_inhibitor->BTK Inhibition IP3_DAG IP3 & DAG PLCG2->IP3_DAG Hydrolysis of PIP2 PIP2 PIP2 Ca_PKC Ca²⁺ release / PKC activation IP3_DAG->Ca_PKC NFkB NF-κB Activation Ca_PKC->NFkB Proliferation B-cell Proliferation & Survival NFkB->Proliferation

BTK Signaling Pathway Inhibition.
Monocarboxylate Transporter (MCT) Metabolic Pathway

α-Cyanocinnamic acid derivatives inhibit monocarboxylate transporters (MCTs), particularly MCT1 and MCT4, which are crucial for cancer cell metabolism.[14] Highly glycolytic cancer cells export large amounts of lactate via MCT4 to maintain intracellular pH.[15] Other cancer cells can then take up this lactate via MCT1 and use it as a fuel source for oxidative phosphorylation.[3][15] This metabolic symbiosis supports tumor growth.[16] By blocking both MCT1 and MCT4, α-cyanocinnamic acid derivatives disrupt this lactate shuttle, leading to intracellular acidification and starvation of cancer cells, thereby inhibiting tumor progression.[14][17]

MCT_Metabolic_Pathway cluster_glycolytic Glycolytic Cancer Cell cluster_oxidative Oxidative Cancer Cell Glucose_gly Glucose Pyruvate_gly Pyruvate Glucose_gly->Pyruvate_gly Glycolysis Lactate_gly Lactate Pyruvate_gly->Lactate_gly MCT4 MCT4 Lactate_gly->MCT4 Export MCT1 MCT1 MCT4->MCT1 Lactate Shuttle Lactate_ox Lactate MCT1->Lactate_ox Import Pyruvate_ox Pyruvate Lactate_ox->Pyruvate_ox TCA TCA Cycle & Oxidative Phosphorylation Pyruvate_ox->TCA ATP ATP TCA->ATP ACCA_inhibitor α-Cyanocinnamic Acid Derivative ACCA_inhibitor->MCT4 Inhibition ACCA_inhibitor->MCT1 Inhibition

MCT-mediated Metabolic Symbiosis.
Aldose Reductase and the Polyol Pathway

In hyperglycemic conditions, such as in diabetes, the enzyme aldose reductase (ALR2) converts excess glucose into sorbitol.[9][18] This is the first step of the polyol pathway.[7] Sorbitol accumulation leads to osmotic stress and the depletion of NADPH, a crucial cofactor for antioxidant defense, resulting in oxidative stress.[10][19] This contributes to diabetic complications like neuropathy, retinopathy, and nephropathy.[8][9] α-Cyanocinnamic acid derivatives that inhibit ALR2 can block this pathway, potentially mitigating the long-term complications of diabetes.[7][8]

Polyol_Pathway Glucose Excess Glucose (Hyperglycemia) ALR2 Aldose Reductase (ALR2) Glucose->ALR2 Sorbitol Sorbitol ALR2->Sorbitol NADPH -> NADP⁺ NADPH_depletion NADPH Depletion ALR2->NADPH_depletion ACCA_inhibitor α-Cyanocinnamic Acid Derivative ACCA_inhibitor->ALR2 Inhibition SDH Sorbitol Dehydrogenase Sorbitol->SDH Osmotic_Stress Osmotic Stress Sorbitol->Osmotic_Stress Fructose Fructose SDH->Fructose NAD⁺ -> NADH Complications Diabetic Complications Osmotic_Stress->Complications Oxidative_Stress Oxidative Stress NADPH_depletion->Oxidative_Stress Oxidative_Stress->Complications

The Polyol Pathway in Diabetic Complications.
Protein S-Acylation by DHHC-PATs

Protein S-acylation is a reversible post-translational modification where a fatty acid is attached to a cysteine residue of a protein, a reaction catalyzed by a family of enzymes called DHHC-containing palmitoyl acyltransferases (DHHC-PATs).[20][21] This process, often referred to as palmitoylation, regulates protein trafficking, localization, and function.[22] The catalytic cycle involves the auto-acylation of the DHHC enzyme, followed by the transfer of the acyl group to the substrate protein.[23][24] Cyano-myracrylamide acts as a covalent inhibitor of DHHC enzymes, thereby disrupting the S-acylation of their substrates and affecting various cellular signaling pathways.[9]

DHHC_Acylation_Workflow Fatty_Acyl_CoA Fatty Acyl-CoA DHHC_enzyme DHHC-PAT Enzyme Fatty_Acyl_CoA->DHHC_enzyme 1. Auto-acylation Autoacylation Auto-acylated DHHC Enzyme DHHC_enzyme->Autoacylation Substrate_Protein Substrate Protein (with Cysteine) Autoacylation->Substrate_Protein 2. Acyl Transfer CMA_inhibitor Cyano-myracrylamide CMA_inhibitor->DHHC_enzyme Inhibition Acylated_Protein S-Acylated Protein Substrate_Protein->Acylated_Protein Function Altered Protein Function (Trafficking, Localization) Acylated_Protein->Function

Protein S-Acylation Catalyzed by DHHC-PATs.

Experimental Workflow for Inhibitor Screening

The identification and characterization of novel α-cyano inhibitors typically follow a multi-step workflow, beginning with a high-throughput screen and culminating in detailed mechanistic studies.

Inhibitor_Screening_Workflow HTS High-Throughput Screening (HTS) of α-Cyano Compound Library Hit_ID Hit Identification HTS->Hit_ID Dose_Response Dose-Response & IC₅₀ Determination Hit_ID->Dose_Response Selectivity Selectivity Profiling (against related targets) Dose_Response->Selectivity Mechanism Mechanism of Action Studies (e.g., Reversibility, Kinetics) Selectivity->Mechanism Cellular_Assays Cell-Based Assays (Target Engagement, Phenotypic Effects) Mechanism->Cellular_Assays Lead_Opt Lead Optimization Cellular_Assays->Lead_Opt

General Workflow for α-Cyano Inhibitor Discovery.

References

Safety Operating Guide

Essential Safety and Operational Protocols for Handling A-Cyanoacrylates

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety, handling, and disposal procedures for A-cyanoacrylate adhesives in a laboratory setting. Adherence to these protocols is critical to mitigate health risks and ensure operational safety for researchers, scientists, and drug development professionals.

Health Hazards Overview

A-cyanoacrylates, commonly known as "super glues," are fast-acting adhesives that pose several health risks upon exposure. Vapors can irritate the eyes, nose, throat, and respiratory system.[1][2][3] Direct contact can cause skin irritation and may bond skin and eyelids in seconds.[4][5] Repeated or prolonged exposure may lead to sensitization, resulting in allergic skin reactions or asthma-like symptoms in sensitive individuals.[1][6][7]

Exposure Limits for Common Cyanoacrylates

Workplace exposure to cyanoacrylate vapors should be maintained below established limits. Engineering controls, such as proper ventilation, are the primary means of controlling exposure.

CompoundAgencyExposure Limit
Methyl 2-cyanoacrylate NIOSHTWA: 2 ppm (8 mg/m³)
STEL: 4 ppm (16 mg/m³)[1][2][3][8]
Ethyl 2-cyanoacrylate ACGIHTWA: 0.2 ppm[1][9]
  • TWA (Time-Weighted Average): The average exposure over an 8-hour work shift.

  • STEL (Short-Term Exposure Limit): A 15-minute TWA that should not be exceeded at any time during a workday.

Operational Plan: Handling A-Cyanoacrylates

This section outlines the step-by-step procedures for the safe handling of A-cyanoacrylates, from preparation to disposal.

Pre-Use Safety and Preparation

a. Engineering Controls:

  • Always handle cyanoacrylates in a well-ventilated area.[7][10][11][12]

  • Use a fume hood or a local exhaust ventilation system that directs vapors away from the user's breathing zone.[1][9]

b. Personal Protective Equipment (PPE) Selection:

  • Eye Protection: Wear chemical safety goggles to protect against splashes and fumes.[4][9][13]

  • Hand Protection: Wear nitrile or polyethylene gloves.[13][14] Crucially, do not use cotton or wool gloves , as the exothermic reaction between cyanoacrylate and these materials can generate intense heat, causing severe burns and smoke.[6]

  • Protective Clothing: A lab coat or coveralls should be worn to prevent skin contact.[1][14]

  • Respiratory Protection: If ventilation is insufficient or exposure limits are likely to be exceeded, use a NIOSH-approved respirator with an organic vapor cartridge.[9][14][15]

c. Emergency Preparedness:

  • Ensure an eyewash station is immediately accessible.[1][2][3]

  • Have a debonding agent (e.g., acetone or specialized remover) and warm, soapy water available for skin exposures.[4][11] Note that acetone should not be used near the eyes or on sensitive skin.[4]

Safe Handling and Application Protocol
  • Review Safety Data Sheet (SDS): Before use, thoroughly read the product-specific SDS.[9]

  • Don PPE: Put on all required PPE as specified above.[1]

  • Prepare Work Area: Ensure the work surface is clean and clear of incompatible materials, especially cotton, wool, water, amines, and alkalis.[6][16]

  • Dispense Carefully: Use specific applicators or dispensing tips to control the amount of adhesive and minimize drips or splashes.[10]

  • Maintain Focus: Avoid distractions while handling the adhesive. If you need to look away, securely cap the container first.[4]

  • Secure Container: Immediately and tightly close the container after dispensing to prevent vapor release and degradation of the product.[4][11]

Storage and Disposal Plan

a. Storage:

  • Store cyanoacrylate containers in a cool, dry, well-ventilated area, away from heat, direct sunlight, and incompatible materials.[4][9][16]

  • Keep containers tightly sealed and properly labeled.[4]

b. Spill Management:

  • Evacuate non-essential personnel from the spill area.[1]

  • Wearing appropriate PPE, absorb the liquid spill with an inert material like sand, earth, or vermiculite.[1]

  • For larger spills, you can flood the area with water to induce polymerization.[14]

  • Place the absorbed material into a sealed container for disposal.[1]

  • Ventilate and wash the spill area after cleanup is complete.[1]

c. Waste Disposal:

  • Fully cured (polymerized) cyanoacrylate can typically be disposed of as non-hazardous solid waste.[16]

  • Unused liquid adhesive and cleanup materials from spills may need to be disposed of as hazardous waste.[1]

  • Always follow applicable local, regional, and national regulations for chemical waste disposal.[4][14][16]

Emergency First Aid Procedures

  • Skin Adhesion: Do not pull bonded skin apart.[4] Immerse the affected area in warm, soapy water.[11] Gently peel or roll the skin surfaces apart. Vegetable oil or acetone (nail polish remover) can be applied to the edges of the bond to help soften the adhesive.[6][11][17]

  • Eye Contact: If eyelids are bonded shut, do not force them open.[4] Wash thoroughly with warm water and cover with a wet pad.[9] The eye will naturally weep, which helps to debond the adhesive, usually within 1-3 days.[9] Seek immediate medical attention.[4][5] If adhesive gets on the eyeball itself, rinse the eye with lukewarm water for 15 minutes and seek immediate medical care.[6]

  • Inhalation: Move the individual to fresh air.[16] If they feel unwell, call a poison center or physician.[9][16]

  • Ingestion: The product will polymerize rapidly in the mouth, making it nearly impossible to swallow. Saliva will help to separate the solidified product from the mouth over several hours.[18] Do not induce vomiting.[18]

Process Workflow Visualization

The following diagram illustrates the logical workflow for the safe handling of A-cyanoacrylate adhesives.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_post 3. Post-Handling Phase cluster_emergency Emergency / Spill Protocol prep_controls Verify Engineering Controls (Fume Hood, Ventilation) prep_ppe Select & Don Correct PPE (Goggles, Nitrile Gloves) prep_controls->prep_ppe prep_emergency Confirm Emergency Readiness (Eyewash, Debonder) prep_ppe->prep_emergency handle_dispense Carefully Dispense Adhesive prep_emergency->handle_dispense prep_sds Review Safety Data Sheet (SDS) prep_sds->prep_controls handle_apply Apply to Substrate handle_dispense->handle_apply handle_cap Securely Cap Container handle_apply->handle_cap emergency_spill Spill Occurs handle_apply->emergency_spill Potential Incident post_clean Clean Work Area handle_cap->post_clean post_store Store Adhesive Properly post_clean->post_store post_dispose Dispose of Waste post_clean->post_dispose emergency_contain Contain & Absorb emergency_spill->emergency_contain emergency_first_aid Administer First Aid emergency_spill->emergency_first_aid emergency_dispose Dispose as Hazardous Waste emergency_contain->emergency_dispose

Caption: Workflow for safe handling of A-cyanoacrylates.

References

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